molecular formula C20H23Cl2FN4O2S B10854910 VU6036720 hydrochloride

VU6036720 hydrochloride

Cat. No.: B10854910
M. Wt: 473.4 g/mol
InChI Key: ZRUTWJFQZLMEBJ-RSAXXLAASA-N
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Description

VU6036720 hydrochloride is a useful research compound. Its molecular formula is C20H23Cl2FN4O2S and its molecular weight is 473.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H23Cl2FN4O2S

Molecular Weight

473.4 g/mol

IUPAC Name

3-chloro-N-[2-[(2S)-4-(2-cyanophenyl)-2-methylpiperazin-1-yl]ethyl]-4-fluorobenzenesulfonamide;hydrochloride

InChI

InChI=1S/C20H22ClFN4O2S.ClH/c1-15-14-26(20-5-3-2-4-16(20)13-23)11-10-25(15)9-8-24-29(27,28)17-6-7-19(22)18(21)12-17;/h2-7,12,15,24H,8-11,14H2,1H3;1H/t15-;/m0./s1

InChI Key

ZRUTWJFQZLMEBJ-RSAXXLAASA-N

Isomeric SMILES

C[C@H]1CN(CCN1CCNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)C3=CC=CC=C3C#N.Cl

Canonical SMILES

CC1CN(CCN1CCNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)C3=CC=CC=C3C#N.Cl

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of VU6036720 Hydrochloride: A Potent and Selective Kir4.1/5.1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU6036720 hydrochloride is a novel small molecule that has been identified as a potent and selective in vitro inhibitor of the heteromeric Kir4.1/5.1 inward rectifier potassium channel.[1][2][3] This technical guide provides a comprehensive overview of the mechanism of action of VU6036720, summarizing key quantitative data, detailing experimental protocols, and visualizing its interaction with the Kir4.1/5.1 channel. The information presented herein is intended to support further research and drug development efforts targeting this ion channel, which plays a crucial role in renal and neural physiology.[2]

Introduction

Inward rectifier potassium (Kir) channels are a family of ion channels that play a critical role in maintaining cellular excitability and potassium homeostasis. The heteromeric Kir4.1/5.1 channel, a complex of the Kir4.1 (KCNJ10) and Kir5.1 (KCNJ16) subunits, is predominantly expressed in the brain and kidneys.[4] Its dysfunction has been implicated in various pathological conditions, making it a promising therapeutic target. VU6036720 has emerged as a state-of-the-art tool for probing the function of Kir4.1/5.1 channels in vitro and ex vivo.[2][5] This document elucidates the molecular mechanism by which VU6036720 exerts its inhibitory effects.

Quantitative Analysis of VU6036720 Inhibition

Electrophysiological studies have been pivotal in quantifying the inhibitory potency and selectivity of VU6036720. The following table summarizes the key quantitative data from these experiments.

Parameter Value Description Reference
IC50 0.24 µMThe half maximal inhibitory concentration of VU6036720 on Kir4.1/5.1 channels.[1][3][4]
Selectivity >40-foldThe selectivity of VU6036720 for Kir4.1/5.1 over homomeric Kir4.1 channels.[2][5]
IC50 Shift with Elevated Extracellular K+ 6.8-fold increaseThe shift in IC50 when the extracellular potassium ion concentration is increased by 20 mM.[2][4][5][6]
Precursor Compound IC50 (VU0493690) 0.96 µMThe potency of the parent compound from which VU6036720 was developed through chemical optimization.[4][5][6]

Mechanism of Action: Pore Blockade

  • Reduced Channel Open-State Probability: Single-channel recordings have demonstrated that VU6036720 decreases the likelihood of the Kir4.1/5.1 channel being in an open, conductive state.[2][4][5][6]

  • Decreased Single-Channel Current Amplitude: In addition to reducing the open probability, the compound also diminishes the amplitude of the current passing through a single channel.[2][4][5][6]

  • Competition with Potassium Ions: The inhibitory potency of VU6036720 is reduced in the presence of elevated extracellular potassium.[2][4][5][6] This suggests that VU6036720 binds within the ion conduction pathway and its binding is competitive with potassium ions.[2][4][5][6]

  • Mutagenesis Studies: Mutation of the asparagine residue at position 161 to glutamate (N161E) in the Kir5.1 subunit significantly reduces the inhibitory effect of VU6036720.[2][5] This "rectification controller" residue is located within the channel pore and is a known binding site for other Kir channel blockers.[2][5]

The following diagram illustrates the proposed pore-blocking mechanism of VU6036720.

Proposed Pore-Blocking Mechanism of VU6036720 cluster_channel Kir4.1/5.1 Channel cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Kir4.1 Kir4.1 Subunit Pore Ion Conduction Pore Kir5.1 Kir5.1 Subunit K_ion4 K+ Pore->K_ion4 Exits to Cytosol K_ion1 K+ K_ion1->Pore Enters Pore K_ion2 K+ K_ion3 K+ VU6036720 VU6036720 VU6036720->Pore Blocks Pore

Caption: VU6036720 physically obstructs the Kir4.1/5.1 channel pore.

Experimental Protocols

The characterization of VU6036720's mechanism of action relied on a series of well-defined experimental protocols, primarily centered around electrophysiology.

Cell Culture and Transfection
  • Cell Line: Chinese hamster ovary (CHO) cells were utilized for single-channel recordings due to their low endogenous potassium channel expression.[5]

  • Culture Conditions: Cells were maintained in F12K medium supplemented with 10% fetal bovine serum (FBS) and 100 U/ml of penicillin-streptomycin at 37°C in a 5% CO2 incubator.[5]

  • Transfection: Plasmids containing the coding sequences for Kir4.1 and Kir5.1 (or the Kir5.1-N161E mutant) along with an eGFP marker were transfected into CHO cells using the Polyfect reagent.[5]

Electrophysiology
  • Technique: Cell-attached patch-clamp electrophysiology was employed to record the activity of single Kir4.1/5.1 channels.[2][5]

  • Solutions: The specific compositions of the pipette and bath solutions were designed to isolate the currents through the Kir channels.

  • Data Analysis: Analysis of single-channel recordings focused on determining the channel open-state probability and the single-channel current amplitude in the presence and absence of VU6036720.

The following diagram outlines the experimental workflow for characterizing VU6036720.

Experimental Workflow for VU6036720 Characterization Start Start HTS High-Throughput Screening (80,475 compounds) Start->HTS Hit_ID Identification of VU0493690 (IC50 = 0.96 µM) HTS->Hit_ID Chem_Opt Multidimensional Chemical Optimization Hit_ID->Chem_Opt VU6036720_ID Development of VU6036720 (IC50 = 0.24 µM) Chem_Opt->VU6036720_ID Electrophys Patch-Clamp Electrophysiology (Single-Channel Recording) VU6036720_ID->Electrophys Mechanism Mechanism of Action Determination Electrophys->Mechanism End End Mechanism->End

Caption: Workflow from discovery to mechanism of action of VU6036720.

In Vivo Studies and Pharmacokinetics

While VU6036720 has proven to be a potent in vitro tool, in vivo studies in mice did not demonstrate a diuretic response consistent with Kir4.1/5.1 inhibition in the renal tubule.[2][5] Pharmacokinetic profiling revealed high clearance and plasma protein binding of VU6036720, which may limit its target engagement in vivo.[2][5]

Conclusion

This compound is the most potent and selective in vitro inhibitor of the heteromeric Kir4.1/5.1 channel reported to date.[2] Its mechanism of action as a pore blocker has been well-characterized through electrophysiological and mutagenesis studies. While its current utility is primarily for in vitro and ex vivo applications, VU6036720 provides a critical pharmacological tool for dissecting the physiological roles of the Kir4.1/5.1 channel and serves as a valuable scaffold for the development of future therapeutics targeting this ion channel.

References

An In-depth Technical Guide to VU6036720 Hydrochloride: Function and Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU6036720 hydrochloride is a watershed pharmacological tool, distinguished as the first potent and selective in vitro inhibitor of the heteromeric Kir4.1/5.1 inward rectifier potassium channel.[1][2] This technical guide elucidates the core function, mechanism of action, and key experimental data related to VU6036720. It provides detailed insights into its molecular interactions, selectivity profile, and the experimental protocols used for its characterization. While its utility as an in vitro tool is unparalleled, its limitations in in vivo applications due to pharmacokinetic properties are also discussed, offering a comprehensive overview for researchers investigating the roles of Kir4.1/5.1 channels in physiology and disease.[2][3]

Core Function: Selective Inhibition of Kir4.1/5.1 Channels

VU6036720 is a specific inhibitor of the inward rectifier potassium (Kir) channel formed by the co-assembly of Kir4.1 and Kir5.1 subunits (also known as KCNJ10 and KCNJ16).[1][3] These heteromeric channels are critical for potassium homeostasis in various tissues, including the brain and kidneys.[4][5] The primary function of VU6036720 is to block the flow of potassium ions through this specific channel configuration.

Mechanism of Action

VU6036720 exerts its inhibitory effect through a multi-faceted mechanism at the single-channel level. It acts as a pore blocker, binding within the ion conduction pathway to physically occlude the channel.[2][3][6] This blockade manifests as a reduction in both the channel's open-state probability and the amplitude of the single-channel current.[3][7]

Experimental evidence strongly supports this mechanism:

  • Potassium-Dependent Inhibition: The inhibitory potency (IC50) of VU6036720 is sensitive to the extracellular potassium concentration. Elevating extracellular K+ by 20 mM resulted in a 6.8-fold increase in the IC50 value, a characteristic feature of pore-blocking agents that compete with the permeant ion.[2][3][6]

  • Key Amino Acid Residue: Mutagenesis studies have identified asparagine 161 in the Kir5.1 subunit (N161) as a critical residue for the binding and action of VU6036720. Mutation of this "rectification controller" residue to glutamate (N161E) significantly diminishes the inhibitory effect of the compound.[2][3][6]

cluster_membrane Cell Membrane cluster_channel Kir4.1/5.1 Channel Extracellular Extracellular Space KirChannel Pore Kir4.1 Kir5.1 N161 Site Intracellular Intracellular Space K_ion K+ Ion KirChannel->K_ion K_ion->KirChannel:p Flow VU6036720 VU6036720 VU6036720->KirChannel:p Binds to Pore (N161 Site) Effect1 Reduces Open-State Probability VU6036720->Effect1 Effect2 Reduces Single-Channel Current Amplitude VU6036720->Effect2

Figure 1: Mechanism of VU6036720 action on the Kir4.1/5.1 channel.

Quantitative Data and Selectivity Profile

VU6036720 was developed through the multidimensional chemical optimization of a screening hit, resulting in a compound with high potency and selectivity for the heteromeric Kir4.1/5.1 channel over its homomeric counterpart and other Kir channels.[2][3]

Target Channel IC50 Value (μM) Reference(s)
Heteromeric Kir4.1/5.10.24[1][4][5][8]
Homomeric Kir4.1>10[2][8]
hERG (Kv11.1)6.4[8]

Table 1: Potency of this compound on Various Ion Channels.

Channel Subtype Inhibition at 30 μM Reference(s)
Kir3.1/3.2Not significant[8]
Kir3.1/3.4Not significant[8]
Kir6.2/SUR1Not significant[8]
Kir6.1/SUR2bNot significant[8]

Table 2: Selectivity of VU6036720 Against Other Kir Channel Subtypes.

The data demonstrates that VU6036720 is over 40-fold more selective for the heteromeric Kir4.1/5.1 channel compared to the homomeric Kir4.1 channel.[2][3] An inactive (R)-enantiomer, VU6036721, is also available for use as a negative control in experiments.[1][9]

Experimental Protocols

The characterization of VU6036720 heavily relied on patch-clamp electrophysiology. The following is a representative protocol for single-channel recordings.

Protocol: Single-Channel Electrophysiology Recordings
  • Cell Culture and Transfection:

    • Use Chinese Hamster Ovary (CHO) cells, which have low endogenous K+ channel activity.[2]

    • Maintain cells in standard culture conditions (e.g., F12K medium, 10% FBS, 100 U/ml penicillin-streptomycin, at 37°C in 5% CO2).[2]

    • Transfect cells with plasmids encoding the channel subunits (e.g., pBudCE4.1-Kir4.1/Kir5.1) and an eGFP marker using a suitable transfection reagent (e.g., Polyfect) according to the manufacturer's instructions.[2]

  • Electrophysiology:

    • Perform cell-attached patch-clamp recordings 24-48 hours post-transfection.

    • Use borosilicate glass pipettes with a resistance of 5-10 MΩ when filled with pipette solution.

    • Pipette Solution (extracellular): 140 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 10 mM HEPES, pH adjusted to 7.4 with KOH.

    • Bath Solution (intracellular): 140 mM KCl, 1 mM MgCl2, 5 mM EGTA, 10 mM HEPES, pH adjusted to 7.4 with KOH.

    • Apply various concentrations of VU6036720 to the bath to assess its effects on channel activity.

  • Data Acquisition and Analysis:

    • Record single-channel currents using an appropriate amplifier (e.g., Axopatch 200B) and digitizer.

    • Filter the data (e.g., at 1 kHz) and sample at a suitable frequency (e.g., 10 kHz).

    • Analyze data using software like pCLAMP to determine channel open probability (NPo) and single-channel current amplitude.

    • Generate concentration-response curves by plotting the percent inhibition against the log concentration of VU6036720 to calculate the IC50 value.

A 1. Cell Culture (CHO Cells) B 2. Transfection (Kir4.1/5.1 + eGFP plasmids) A->B C 3. Incubation (24-48 hours) B->C D 4. Patch-Clamp Setup (Cell-Attached Configuration) C->D E 5. Data Recording (Baseline Activity) D->E F 6. Compound Application (Varying [VU6036720]) E->F G 7. Data Recording (Post-Compound) F->G H 8. Data Analysis (Open Probability, Amplitude) G->H I 9. IC50 Determination (Concentration-Response Curve) H->I

Figure 2: Experimental workflow for electrophysiological characterization.

In Vivo Profile and Limitations

Despite its high in vitro potency, VU6036720 has demonstrated limited utility in in vivo models. Renal clearance studies in mice, where Kir4.1/5.1 inhibition is expected to produce a diuretic effect, showed no such response following administration of VU6036720 at doses of 30 and 100 mg/kg.[2][8]

Pharmacokinetic profiling revealed the reasons for this lack of in vivo target engagement:

  • High Hepatic Clearance [2][8]

  • High Plasma Protein Binding [2][3]

  • Low Oral Bioavailability [8]

These factors prevent the compound from achieving sufficient concentrations at the target site in vivo.[2][3]

Conclusion and Future Directions

This compound is a landmark compound, providing researchers with the first potent and selective means to probe the function of heteromeric Kir4.1/5.1 channels in vitro and ex vivo.[2][3] Its well-characterized mechanism as a pore blocker and its high degree of selectivity make it an invaluable tool for dissecting the physiological and pathophysiological roles of these channels in neural and renal systems. While its pharmacokinetic properties currently preclude its use as an in vivo therapeutic or investigational agent, VU6036720 represents a critical proof-of-concept that drug-like inhibitors of Kir4.1/5.1 can be developed, paving the way for future discovery efforts.[3]

References

The Role of VU6036720 Hydrochloride in Astrocyte Biology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU6036720 hydrochloride is a potent and selective in vitro inhibitor of the heteromeric inwardly rectifying potassium (Kir) channels Kir4.1/5.1.[1][2][3] These channels are predominantly expressed in astrocytes in the central nervous system (CNS) and play a critical role in maintaining brain homeostasis. This technical guide delineates the putative role of this compound in astrocyte biology, based on the established functions of its target, the Kir4.1/5.1 channel. By inhibiting these channels, this compound is predicted to modulate key astrocytic functions, including potassium buffering, glutamate uptake, and the regulation of brain-derived neurotrophic factor (BDNF) expression. This guide provides a comprehensive overview of the mechanism of action, expected downstream effects, and detailed experimental protocols to investigate the impact of this compound on astrocytes, positioning it as a valuable research tool for exploring astrocyte physiology and pathophysiology.

Introduction to this compound

This compound is a small molecule inhibitor with high potency and selectivity for Kir4.1/5.1 channels.[1][2][3] Its chemical and pharmacological properties are summarized in the table below.

Table 1: Chemical and Pharmacological Properties of this compound
PropertyValueReference
IUPAC Name (S)-3-Chloro-N-(2-(4-(2-cyanophenyl)-2-methylpiperazin-1-yl)ethyl)-4-fluorobenzenesulfonamide hydrochloride[3]
Molecular Formula C20H22ClFN4O2S · HCl[1][4]
Molecular Weight 473.4 g/mol [1][4]
Purity ≥95%[1][4]
IC50 for Kir4.1/5.1 0.24 µM[1][2][3][4]
IC50 for Kir4.1 (homomeric) >10 µM[1][4]
IC50 for hERG 6.4 µM[1][4]
Solubility Soluble in DMSO, slightly soluble in acetonitrile and water.[1][4][5]
Storage -20°C as a solid[1][4]
Stability ≥ 4 years at -20°C[1][4]

The Central Role of Kir4.1/5.1 Channels in Astrocyte Biology

Astrocytes are the most abundant glial cell type in the CNS and are integral to neuronal support and function. Kir4.1-containing channels are predominantly expressed in astrocytes and are fundamental to several of their key physiological roles.

Potassium Buffering and Membrane Potential

Neuronal activity leads to the release of potassium ions (K+) into the extracellular space. Astrocytes rapidly clear this excess K+ through a process known as spatial potassium buffering, which is primarily mediated by Kir4.1 channels.[6][7][8] This process is crucial for maintaining low extracellular K+ concentrations and stabilizing neuronal resting membrane potentials. The high resting K+ conductance mediated by Kir4.1 channels is also essential for maintaining the hyperpolarized membrane potential of astrocytes.[7]

  • Predicted Effect of this compound: By inhibiting Kir4.1/5.1 channels, this compound is expected to impair the potassium buffering capacity of astrocytes. This would lead to an accumulation of extracellular K+, potentially causing neuronal depolarization and hyperexcitability. Furthermore, inhibition of Kir4.1 would likely lead to the depolarization of the astrocyte membrane itself.[9]

Glutamate Uptake

Astrocytes are responsible for the majority of glutamate clearance from the synaptic cleft via excitatory amino acid transporters (EAATs), primarily GLAST (EAAT1) and GLT-1 (EAAT2).[10][11] This uptake is electrogenic and depends on the electrochemical gradients of Na+ and K+, and the negative resting membrane potential of the astrocyte. The hyperpolarized state maintained by Kir4.1 channels provides a crucial driving force for efficient glutamate transport.[9][11]

  • Predicted Effect of this compound: Inhibition of Kir4.1/5.1 channels by this compound is predicted to reduce the efficiency of astrocytic glutamate uptake.[7][9] The resulting depolarization of the astrocyte membrane would decrease the driving force for EAATs, leading to elevated extracellular glutamate levels. This could contribute to neuronal hyperexcitability and excitotoxicity. Studies have shown that knockdown or pharmacological blockade of Kir4.1 channels leads to a significant reduction in glutamate uptake by astrocytes.[7]

Brain-Derived Neurotrophic Factor (BDNF) Expression

Recent evidence suggests a link between Kir4.1 channel activity and the expression of BDNF in astrocytes. Inhibition of Kir4.1 channels has been shown to increase BDNF expression in astrocytes through the activation of the Ras/ERK/CREB signaling pathway.[2][5][6]

  • Predicted Effect of this compound: As a potent Kir4.1/5.1 inhibitor, this compound is hypothesized to increase the expression and secretion of BDNF from astrocytes.[2][6] This could have significant implications for neuronal plasticity, survival, and synaptogenesis, and may be a relevant mechanism in the context of neurological and psychiatric disorders.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows relevant to the study of this compound in astrocyte biology.

G Predicted Signaling Cascade of VU6036720 in Astrocytes VU6036720 VU6036720 Hydrochloride Kir41_51 Kir4.1/5.1 Channel VU6036720->Kir41_51 Inhibition K_Buffering Impaired K+ Buffering Kir41_51->K_Buffering Leads to Astro_Depol Astrocyte Depolarization Kir41_51->Astro_Depol Leads to BDNF_Pathway Ras/ERK/CREB Pathway Activation Kir41_51->BDNF_Pathway Inhibition leads to Extra_K ↑ Extracellular K+ K_Buffering->Extra_K Glu_Uptake ↓ Glutamate Uptake (EAATs) Astro_Depol->Glu_Uptake Neuron_Depol Neuronal Depolarization Extra_K->Neuron_Depol Extra_Glu ↑ Extracellular Glutamate Glu_Uptake->Extra_Glu Extra_Glu->Neuron_Depol BDNF_Expression ↑ BDNF Expression BDNF_Pathway->BDNF_Expression G Experimental Workflow for Astrocyte Research Culture Primary Astrocyte Culture Treatment VU6036720 Treatment Culture->Treatment PatchClamp Electrophysiology (Patch-Clamp) Treatment->PatchClamp CaImaging Calcium Imaging (Fluo-4 AM) Treatment->CaImaging GluAssay Glutamate Uptake Assay Treatment->GluAssay WesternBlot Western Blot (BDNF, pERK) Treatment->WesternBlot ICC Immunocytochemistry (GFAP, Kir4.1) Treatment->ICC

References

Investigating Glial Cell Function with VU6036720 Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU6036720 hydrochloride is a potent and selective in vitro inhibitor of the heteromeric inwardly rectifying potassium (Kir) channel Kir4.1/5.1.[1][2][3] These channels are predominantly expressed in glial cells, particularly astrocytes, where they play a crucial role in maintaining potassium homeostasis and facilitating glutamate uptake, processes vital for normal neuronal function. Dysregulation of Kir4.1 channels has been implicated in various neurological disorders, making them a significant target for therapeutic intervention. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its application in studying glial cell function.

Mechanism of Action of this compound

VU6036720 acts as a pore blocker of the Kir4.1/5.1 channel.[4][5] By physically obstructing the ion conduction pathway, it prevents the flow of potassium ions through the channel. This inhibition leads to a reduction in the channel's open-state probability and a decrease in the single-channel current amplitude.[4][5] The primary consequence of Kir4.1/5.1 inhibition in astrocytes is a depolarization of the glial membrane.[6][7] This is because Kir4.1 channels are major contributors to the negative resting membrane potential of these cells. The depolarization, in turn, impairs the astrocyte's ability to take up extracellular potassium and glutamate, two of its most critical functions in supporting synaptic transmission and preventing neuronal hyperexcitability.[6][7]

Quantitative Data Presentation

The following tables summarize the key quantitative data for this compound based on in vitro studies.

Table 1: Potency and Selectivity of this compound

TargetIC50 ValueSelectivityReference
Heteromeric Kir4.1/5.10.24 µM>40-fold vs. homomeric Kir4.1[1][2][4][5]
Homomeric Kir4.1>10 µM[4]

Table 2: Experimental Conditions for IC50 Determination

ParameterConditionReference
Cell LineHuman Embryonic Kidney (HEK-293) cells stably expressing Kir4.1/5.1[5]
AssayWhole-cell patch-clamp electrophysiology[5]
TemperatureRoom Temperature[5]
Holding Potential-75 mV[5]

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the effects of this compound on glial cell function.

Primary Astrocyte Culture

Objective: To establish a primary culture of astrocytes for subsequent treatment with VU6036720.

Materials:

  • Postnatal day 1-3 mouse or rat pups

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • Poly-D-lysine coated culture flasks and plates

Protocol:

  • Isolate cortices from postnatal pups and mechanically dissociate the tissue.

  • Treat the tissue with trypsin-EDTA to obtain a single-cell suspension.

  • Plate the cells onto poly-D-lysine coated flasks in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • After 7-10 days, a confluent layer of mixed glial cells will be formed. To obtain a pure astrocyte culture, shake the flasks on an orbital shaker to remove microglia and oligodendrocyte precursor cells.

  • Re-plate the remaining astrocytes for experiments.

Electrophysiological Recording of Kir Currents in Astrocytes

Objective: To measure the effect of VU6036720 on Kir currents in primary astrocytes using whole-cell patch-clamp electrophysiology.

Materials:

  • Primary astrocyte culture

  • Patch-clamp rig with amplifier and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • External solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4)

  • Internal solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 4 ATP-Mg, 0.3 GTP-Na (pH 7.2)

  • This compound stock solution (in DMSO)

Protocol:

  • Place a coverslip with cultured astrocytes in the recording chamber and perfuse with the external solution.

  • Pull patch pipettes with a resistance of 3-5 MΩ and fill with the internal solution.

  • Establish a whole-cell patch-clamp configuration on a single astrocyte.

  • Record baseline Kir currents by applying voltage steps from a holding potential of -70 mV. Kir currents are characterized by their inward rectification.

  • Prepare working solutions of VU6036720 in the external solution at desired concentrations (e.g., ranging from 0.01 µM to 10 µM).

  • Perfuse the cells with the VU6036720-containing solution and record the currents again to determine the extent of inhibition.

  • To isolate Kir currents, the barium-sensitive component of the current can be measured by applying a known Kir channel blocker like BaCl2 (100 µM) at the end of the experiment.[8]

Potassium Uptake Assay

Objective: To assess the impact of VU6036720 on the potassium uptake capacity of astrocytes. This can be indirectly measured by observing changes in intracellular potassium concentration using a fluorescent indicator.

Materials:

  • Primary astrocyte culture

  • Potassium-sensitive fluorescent dye (e.g., Asante Potassium Green-1, APG-1)

  • Fluorescence microscope with an imaging system

  • High potassium external solution (e.g., containing 10 mM KCl)

  • This compound

Protocol:

  • Load cultured astrocytes with a potassium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Acquire baseline fluorescence images in a normal external solution (3 mM KCl).

  • Pre-incubate the cells with a working concentration of VU6036720 (e.g., 1 µM) for a specified duration (e.g., 15-30 minutes).

  • Induce potassium uptake by rapidly switching to a high potassium external solution (10 mM KCl).

  • Record the change in fluorescence over time. An efficient potassium uptake will result in an increase in intracellular fluorescence.

  • Compare the rate and magnitude of the fluorescence change in VU6036720-treated cells to control (vehicle-treated) cells. A reduced increase in fluorescence in the presence of VU6036720 indicates impaired potassium uptake.[9]

Glutamate Uptake Assay

Objective: To determine the effect of VU6036720 on glutamate uptake by astrocytes. This can be measured using a fluorometric glutamate assay kit.

Materials:

  • Primary astrocyte culture

  • Fluorometric Glutamate Assay Kit

  • This compound

  • Glutamate solution

Protocol:

  • Plate astrocytes in a 96-well plate.

  • Pre-treat the cells with VU6036720 (e.g., 1 µM) for 15-30 minutes.

  • Add a known concentration of glutamate to the wells to initiate uptake.

  • After a defined incubation period (e.g., 10-20 minutes), collect the supernatant.

  • Measure the amount of remaining glutamate in the supernatant using a fluorometric glutamate assay kit, following the manufacturer's protocol.[10]

  • A higher concentration of glutamate in the supernatant of VU6036720-treated wells compared to control wells indicates reduced glutamate uptake by the astrocytes.

Mandatory Visualizations

Signaling Pathway Diagram

Kir4_1_5_1_Inhibition K_out K+ Kir41_51 Kir4.1/5.1 Channel K_out->Kir41_51 Influx NaK_ATPase Na+/K+ ATPase Glu_out Glutamate EAAT Glutamate Transporter (EAAT) Glu_out->EAAT Uptake K_in K+ Kir41_51->K_in Glu_in Glutamate EAAT->Glu_in NaK_ATPase->K_in Pumps In Membrane_Potential Negative Resting Membrane Potential K_in->Membrane_Potential Maintains Membrane_Potential->EAAT Drives VU6036720 VU6036720 VU6036720->Kir41_51 Inhibits (Pore Blocker)

Caption: Inhibition of Kir4.1/5.1 by VU6036720 disrupts K+ homeostasis in astrocytes.

Experimental Workflow Diagram

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Functional Assays cluster_analysis Data Analysis start Primary Astrocyte Culture (from P1-3 pups) culture Purify and Plate Astrocytes start->culture treatment Incubate with VU6036720 or Vehicle culture->treatment electrophysiology Whole-Cell Patch-Clamp (Measure Kir currents) treatment->electrophysiology k_uptake Potassium Uptake Assay (Fluorescent Indicator) treatment->k_uptake glu_uptake Glutamate Uptake Assay (Fluorometric Kit) treatment->glu_uptake analysis Compare VU6036720 vs. Control - Kir current inhibition - K+ uptake rate - Glutamate clearance electrophysiology->analysis k_uptake->analysis glu_uptake->analysis

Caption: Workflow for assessing VU6036720's effect on astrocyte function.

References

VU6036720 Hydrochloride: A Technical Guide for the Study of Renal Tubule Physiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU6036720 hydrochloride is a groundbreaking pharmacological tool, identified as the first potent and selective in vitro inhibitor of the heteromeric Kir4.1/5.1 inward rectifier potassium (Kir) channels.[1][2] These channels, formed by the co-assembly of Kir4.1 (KCNJ10) and Kir5.1 (KCNJ16) subunits, are crucial for the normal physiological function of various tissues, including the brain and kidneys.[1] In the renal tubules, particularly the distal convoluted tubule (DCT), Kir4.1/5.1 channels are thought to play a significant role in potassium recycling and maintaining the electrochemical gradients necessary for ion transport. This technical guide provides an in-depth overview of VU6036720, its mechanism of action, experimental protocols for its use, and its utility in elucidating the complex physiology of the renal tubules.

Core Compound Profile

PropertyValueReference
Compound Name This compound[2]
Target Heteromeric Kir4.1/5.1 inward rectifier potassium channels[1][2]
Mechanism of Action Pore blocker of the Kir4.1/5.1 channel[1][3][4]
Potency (IC50) 0.24 µM[1][2][5]
Selectivity >40-fold selective over homomeric Kir4.1 channels[1][3]

Mechanism of Action and In Vitro Efficacy

VU6036720 acts as a pore blocker, binding within the ion-conduction pathway of the Kir4.1/5.1 channel.[1][3][4] This inhibition leads to a reduction in both the channel's open-state probability and its single-channel current amplitude.[1][4] The potency of VU6036720 is demonstrated by its IC50 value of 0.24 µM for the heteromeric Kir4.1/5.1 channel.[1][2][5] A key feature of this compound is its high selectivity, showing over 40-fold greater inhibition of the heteromeric Kir4.1/5.1 channel compared to the homomeric Kir4.1 channel.[1][3]

The specificity of VU6036720's interaction with the channel has been further elucidated through mutagenesis studies. Mutation of the asparagine residue at position 161 to glutamate (N161E) in the Kir5.1 subunit, a site known as the "rectification controller," significantly diminishes the inhibitory effect of VU6036720.[1][3][4] This suggests that this residue is a critical determinant for the binding and action of the inhibitor.

Signaling Pathway of VU6036720 Action

VU6036720 VU6036720 Kir4151 Heteromeric Kir4.1/5.1 Channel VU6036720->Kir4151 Binds to Inhibition Inhibition VU6036720->Inhibition Pore Ion Conduction Pore Kir4151->Pore Forms K_efflux K+ Efflux Pore->K_efflux Mediates Reduction Reduction in K+ Efflux K_efflux->Reduction Inhibition->K_efflux Blocks

Caption: Mechanism of VU6036720 inhibition of the Kir4.1/5.1 channel.

Experimental Protocols

Detailed methodologies are crucial for the successful application of VU6036720 in research. The following protocols are based on the key experiments used to characterize this inhibitor.

Patch-Clamp Electrophysiology

This technique is essential for studying the direct effects of VU6036720 on the ion channel activity of Kir4.1/5.1.

Objective: To measure the inhibitory effect of VU6036720 on Kir4.1/5.1 channel currents.

Methodology:

  • Cell Culture: Utilize cell lines (e.g., HEK-293) stably co-expressing Kir4.1 and Kir5.1 subunits.

  • Electrophysiological Recordings: Perform whole-cell or single-channel patch-clamp recordings.

  • Solution Composition:

    • Extracellular (bath) solution (in mM): 140 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES; pH adjusted to 7.4 with KOH.

    • Intracellular (pipette) solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES; pH adjusted to 7.2 with KOH.

  • Compound Application: Apply this compound at varying concentrations to the bath solution to determine a dose-response relationship and calculate the IC50 value.

  • Data Analysis: Analyze the recorded currents to quantify the extent of channel inhibition. For single-channel recordings, assess changes in open probability and single-channel conductance.

Experimental Workflow for Patch-Clamp Analysis

A HEK-293 cells expressing Kir4.1/5.1 B Whole-cell or single-channel patch-clamp recording A->B C Application of varying concentrations of VU6036720 B->C D Measurement of channel currents C->D E Data analysis: Dose-response curve and IC50 D->E

Caption: Workflow for electrophysiological characterization of VU6036720.

In Vivo Studies and Pharmacokinetics

While VU6036720 has proven to be a potent and selective tool for in vitro and ex vivo studies, its application in vivo has been challenging.

Renal Clearance Studies in Mice

Objective: To assess the in vivo effect of VU6036720 on renal function and diuretic response.

Methodology:

  • Animal Model: Utilize male C57Bl/6 mice.

  • Compound Administration: Administer VU6036720 intravenously (e.g., at 1 mg/kg) or orally (e.g., at 10 or 100 mg/kg).[5] A suitable vehicle for intravenous administration is a mixture of ethanol, PEG400, and saline (10:70:20 v/v/v).[5] For oral gavage, a 10% Tween 80 solution in water can be used.[5]

  • Sample Collection: Collect blood and urine samples at multiple time points post-administration.

  • Analysis: Measure urine volume, electrolyte concentrations (Na+, K+, Cl-), and creatinine to assess renal function. Quantify VU6036720 concentrations in blood samples using LC/MS/MS to determine pharmacokinetic parameters.[5]

Results Summary: Renal clearance studies in mice did not demonstrate a diuretic response consistent with the inhibition of Kir4.1/5.1 in the renal tubule.[1][3][4]

Pharmacokinetic Profile

The lack of an in vivo diuretic effect is attributed to the compound's pharmacokinetic properties.

Pharmacokinetic ParameterObservationImplication for In Vivo Studies
Metabolic Clearance HighRapid elimination from the body, leading to insufficient drug exposure at the target site.
Plasma Protein Binding HighReduced free fraction of the compound available to interact with Kir4.1/5.1 channels in the renal tubules.

These findings suggest that while VU6036720 is an excellent tool for in vitro experiments, its current formulation and pharmacokinetic profile limit its efficacy in vivo for studying renal physiology.[1][3][4]

Logical Relationship of In Vivo Study Outcome

cluster_0 Pharmacokinetics cluster_1 Physiological Outcome PK1 High Clearance Outcome Lack of Diuretic Effect in Mice PK1->Outcome PK2 High Plasma Protein Binding PK2->Outcome

Caption: Pharmacokinetic limitations of VU6036720 for in vivo renal studies.

Conclusion and Future Directions

This compound stands as the most potent and selective in vitro inhibitor of the heteromeric Kir4.1/5.1 potassium channel to date.[1] Its value as a pharmacological tool for dissecting the role of this channel in the physiology and pathophysiology of the renal tubule at the cellular and tissue level is undeniable. The detailed experimental protocols provided herein offer a foundation for researchers to utilize this compound effectively in their studies.

However, the challenges associated with its in vivo application, namely high clearance and plasma protein binding, highlight the need for further drug development.[1][3][4] Future efforts in medicinal chemistry could focus on optimizing the structure of VU6036720 to improve its pharmacokinetic profile, thereby unlocking its potential for in vivo studies and as a lead compound for the development of novel therapeutics targeting Kir4.1/5.1-related disorders such as hypertension and edema.

References

In-Depth Technical Guide: Effects of VU6036720 Hydrochloride on Neuronal Excitability

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the potent and selective Kir4.1/5.1 inhibitor, VU6036720 hydrochloride, with a focus on its mechanism of action and its putative effects on neuronal excitability. The information is curated for researchers in neuroscience and drug development seeking to understand and utilize this compound as a pharmacological tool.

Introduction

This compound is a recently developed small molecule that acts as a potent and selective inhibitor of heteromeric inwardly rectifying potassium (Kir) channels composed of Kir4.1 and Kir5.1 subunits. These channels are predominantly expressed in glial cells, particularly astrocytes, and play a crucial role in maintaining potassium homeostasis and facilitating glutamate uptake in the central nervous system. By modulating the function of these channels, this compound is a valuable tool for investigating the physiological and pathological roles of Kir4.1/5.1 channels and is predicted to indirectly modulate neuronal excitability.

Core Mechanism of Action

This compound's primary mechanism of action is the inhibition of Kir4.1/5.1 channels. It is important to note that direct experimental evidence on the effects of this compound on neuronal excitability is limited in the public domain. The following sections detail the well-characterized effects on its molecular target and the inferred consequences for neuronal function.

Quantitative Data on Kir4.1/5.1 Inhibition

The inhibitory potency and selectivity of this compound have been quantitatively characterized. The following table summarizes the key data points from in vitro studies.

Parameter Value Channel Subtype Reference
IC50 0.24 µMKir4.1/5.1[1]
Selectivity >40-foldOver Kir4.1 homomers[1]
Molecular Mechanism of Inhibition

Studies suggest that this compound acts as a pore blocker of the Kir4.1/5.1 channel. This is supported by evidence showing that its inhibitory potency is dependent on the extracellular potassium concentration. An increase in extracellular potassium reduces the inhibitory effect of the compound, which is a characteristic feature of pore-blocking agents that compete with ions for binding within the channel pore.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following protocols are based on the primary literature describing the characterization of this compound.

Cell Culture and Transfection
  • Cell Line: Chinese Hamster Ovary (CHO) cells are commonly used for their low endogenous potassium channel expression.

  • Culture Conditions: Cells are maintained in F-12K Nutrient Mixture (Kaighn's Modification) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Transfection: For expression of Kir channels, cells are transiently transfected with plasmids encoding the desired Kir subunits (e.g., Kir4.1 and Kir5.1) using a suitable transfection reagent according to the manufacturer's instructions.

Electrophysiology
  • Technique: Whole-cell and single-channel patch-clamp recordings are employed to measure ion channel activity.

  • Solutions:

    • External Solution (in mM): 140 KCl, 2 MgCl2, 1 CaCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with KOH).

    • Internal (Pipette) Solution (in mM): 140 KCl, 2 MgCl2, 10 EGTA, 10 HEPES (pH adjusted to 7.2 with KOH).

  • Recording Procedure:

    • Glass micropipettes with a resistance of 2-5 MΩ are filled with the internal solution and used to form a high-resistance (>1 GΩ) seal with the cell membrane.

    • For whole-cell recordings, the membrane patch is ruptured to allow electrical access to the cell's interior.

    • For single-channel recordings, the cell-attached or excised-patch configuration is used.

    • Currents are recorded in response to voltage steps, and the effect of this compound is assessed by bath application of the compound at various concentrations.

Inferred Effects on Neuronal Excitability

The primary function of astrocytic Kir4.1/5.1 channels is to buffer extracellular potassium ([K+]o) released during neuronal activity and to provide the driving force for glutamate uptake. Inhibition of these channels by this compound is therefore expected to have significant indirect effects on neuronal excitability.

Signaling Pathway: Kir4.1/5.1 Inhibition and Neuronal Excitability

The following diagram illustrates the proposed signaling pathway through which this compound influences neuronal excitability.

VU6036720 This compound Kir41_51 Astrocytic Kir4.1/5.1 Channels VU6036720->Kir41_51 Inhibits K_buffering Potassium Buffering Kir41_51->K_buffering Mediates Glu_uptake Glutamate Uptake Kir41_51->Glu_uptake Facilitates Extracellular_K ↑ Extracellular K+ K_buffering->Extracellular_K Extracellular_Glu ↑ Extracellular Glutamate Glu_uptake->Extracellular_Glu Neuronal_Depolarization Neuronal Depolarization Extracellular_K->Neuronal_Depolarization Causes Extracellular_Glu->Neuronal_Depolarization Causes Neuronal_Excitability ↑ Neuronal Excitability Neuronal_Depolarization->Neuronal_Excitability Leads to

Caption: Proposed pathway of this compound's effect on neuronal excitability.

  • Increased Extracellular Potassium: Inhibition of Kir4.1/5.1 channels impairs the ability of astrocytes to take up excess K+ from the synaptic cleft. The resulting increase in [K+]o depolarizes the neuronal resting membrane potential, bringing it closer to the threshold for action potential firing and thus increasing neuronal excitability.

  • Reduced Glutamate Clearance: The function of glutamate transporters is electrogenically coupled to the potassium gradient maintained by Kir channels. By disrupting this gradient, this compound is expected to reduce the efficiency of glutamate clearance from the synapse. The prolonged presence of glutamate in the synaptic cleft would lead to excessive activation of postsynaptic glutamate receptors, further depolarizing the neuron and increasing its excitability.

Experimental Workflow for Investigating Neuronal Effects

To directly assess the effects of this compound on neuronal excitability, a series of electrophysiological experiments in neuronal preparations would be required. The following diagram outlines a logical experimental workflow.

Start Start: Prepare Neuronal Culture or Brain Slice Patch_Clamp Perform Whole-Cell Patch-Clamp Recordings Start->Patch_Clamp Baseline Record Baseline Neuronal Activity (RMP, AP Firing, PSPs) Patch_Clamp->Baseline Apply_VU6036720 Bath Apply this compound Baseline->Apply_VU6036720 Record_Effect Record Neuronal Activity in the Presence of VU6036720 Apply_VU6036720->Record_Effect Washout Washout VU6036720 Record_Effect->Washout Record_Recovery Record Recovery of Neuronal Activity Washout->Record_Recovery Analyze Analyze Data: - Change in RMP - Change in AP Threshold & Frequency - Change in PSP Amplitude & Frequency Record_Recovery->Analyze Conclusion Draw Conclusions on the Effect of VU6036720 on Neuronal Excitability Analyze->Conclusion

Caption: Workflow for studying VU6036720's effects on neuronal electrophysiology.

Summary and Future Directions

This compound is a powerful and specific tool for studying the function of Kir4.1/5.1 channels. While its direct effects on these channels are well-documented, its impact on neuronal excitability is inferred to be indirect, mediated by the disruption of astrocytic potassium and glutamate homeostasis. This leads to a hypothesized increase in neuronal excitability.

Future research should focus on directly testing this hypothesis through electrophysiological recordings from various types of neurons in the presence of this compound. Such studies will be critical for elucidating the precise role of Kir4.1/5.1 channels in regulating neuronal network activity and for exploring the therapeutic potential of targeting these channels in neurological and psychiatric disorders characterized by aberrant neuronal excitability.

Disclaimer: This document is intended for research purposes only. This compound is not for human use. Researchers should consult the primary literature and safety data sheets before handling this compound.

References

Exploring the Therapeutic Potential of Kir4.1/5.1 Inhibition with VU6036720: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of VU6036720, the first potent and selective in vitro inhibitor of the heteromeric Kir4.1/5.1 inward rectifier potassium channel. This document details the compound's mechanism of action, summarizes key quantitative data, outlines experimental protocols for its characterization, and explores its potential as a pharmacological tool for investigating the physiological roles of Kir4.1/5.1 channels in renal and neural tissues.

Core Concepts: The Kir4.1/5.1 Channel and the Inhibitor VU6036720

Inwardly rectifying potassium (Kir) channels are crucial for maintaining potassium homeostasis and cellular excitability. The Kir4.1 subunit, encoded by the KCNJ10 gene, can form homomeric channels or heteromerize with the Kir5.1 subunit (KCNJ16). While Kir4.1 can form functional channels alone, Kir5.1 requires co-assembly with Kir4.1 to become functional.[1] These heteromeric Kir4.1/5.1 channels are prominently expressed in the brain, particularly in glial cells, and in the kidney, where they are implicated in potassium sensing and regulation.[1][2]

VU6036720 emerged from a high-throughput screening of 80,475 compounds, followed by multidimensional chemical optimization of an initial hit compound, VU0493690.[2][3] It serves as a state-of-the-art in vitro tool for probing the function of Kir4.1/5.1 channels, providing a proof-of-concept for the development of drug-like inhibitors targeting this channel complex.[2][3]

Quantitative Data Summary

The following tables summarize the key in vitro potency, selectivity, and pharmacokinetic parameters of VU6036720.

Table 1: In Vitro Potency of VU6036720

TargetIC50 (µM)Assay Type
Kir4.1/5.10.24Thallium Flux Assay
Kir4.1/5.10.73 ((S)-enantiomer)Thallium Flux Assay

Data sourced from multiple studies confirming the potency of VU6036720.[2][3][4][5][6][7]

Table 2: Selectivity Profile of VU6036720

ChannelIC50 (µM)Selectivity Fold (over Kir4.1/5.1)
Kir4.1 (homomeric)>10>40-fold
Kir3.1/3.2>30>125-fold
Kir3.1/3.4>30>125-fold
Kir6.2/SUR1>30>125-fold
Kir6.1/SUR2b>30>125-fold
hERG (Kv11.1)6.4~27-fold

VU6036720 demonstrates significant selectivity for the heteromeric Kir4.1/5.1 channel over its homomeric counterpart and other Kir channels.[2][4][6]

Table 3: Pharmacokinetic Parameters of VU6036720 in Mice

Administration RouteDose (mg/kg)Key Findings
Intravenous (IV)1High clearance
Oral (PO)10 or 100Low oral bioavailability

In vivo studies in mice revealed that high clearance and significant plasma protein binding may limit the systemic exposure and target engagement of VU6036720.[2][3][4]

Mechanism of Action

VU6036720 acts as a pore blocker that binds within the ion-conduction pathway of the Kir4.1/5.1 channel.[2][3][4] This mechanism is supported by several key findings:

  • Voltage-Dependence: The inhibitory effect is voltage-dependent.

  • Extracellular Potassium Sensitivity: Increasing the extracellular potassium concentration shifts the IC50, a characteristic feature of pore blockers. A 20 mM elevation in extracellular K+ resulted in a 6.8-fold increase in the IC50 value.[2][3][4]

  • Reduced Channel Activity: Single-channel patch-clamp recordings revealed that VU6036720 reduces both the channel's open-state probability and the single-channel current amplitude.[2][3][4][8]

  • Structural Basis of Inhibition: Mutagenesis studies have identified asparagine 161 (N161) in the Kir5.1 subunit as a critical residue for VU6036720's inhibitory activity. Mutating this "rectification controller" residue to glutamate (N161E) significantly diminishes the compound's blocking effect.[2][4]

cluster_channel Kir4.1/5.1 Channel cluster_inhibitor Inhibitor Action Kir41_51 Kir4.1/5.1 Heterotetramer Pore Ion Conduction Pore Kir41_51->Pore Forms N161 Kir5.1-N161 Residue (Rectification Controller) Pore->N161 Located within Block Pore Blockade Pore->Block Leads to VU6036720 VU6036720 N161->VU6036720 Critical for Binding/Inhibition VU6036720->Pore Binds within (Pore Blocker) Reduced_Activity Reduced Open Probability & Single-Channel Amplitude Block->Reduced_Activity Results in

Mechanism of VU6036720 Inhibition on the Kir4.1/5.1 Channel.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of findings. Below are summaries of the key experimental protocols used in the characterization of VU6036720.

High-Throughput Screening (HTS)
  • Objective: To identify initial hit compounds that inhibit Kir4.1/5.1 channels.

  • Methodology: A quantitative thallium (Tl+) flux assay was employed using HEK-293 cells stably expressing Kir4.1/5.1 channels.[4] The assay utilizes an intracellular fluorescent dye, Thallos-AM, which reports the inward movement of Tl+, a K+ congener, through the Kir channels. A library of 80,475 chemically diverse compounds was screened for their ability to inhibit this Tl+ flux.[2][4] The precursor to VU6036720, VU0493690, was identified through this screen.[3]

Electrophysiology (Patch-Clamp)
  • Objective: To characterize the electrophysiological effects of VU6036720 on Kir4.1/5.1 currents.

  • Cell Line: HEK-293 cells stably transfected with a bicistronic vector (pBudCE4.1) to ensure approximately equal expression of both Kir4.1 and Kir5.1 subunits.[4]

  • Whole-Cell Recordings: Stably transfected cells were subjected to voltage clamp protocols to elicit robust, inwardly rectifying whole-cell currents characteristic of Kir4.1/5.1. The inhibitory effect of VU6036720 was quantified by measuring the reduction in current amplitude.[4]

  • Single-Channel Recordings: Cell-attached patch recordings were performed to investigate the effect of VU6036720 on the channel's open-state probability and single-channel current amplitude.[2][3][4]

Site-Directed Mutagenesis
  • Objective: To identify key amino acid residues involved in the binding and inhibitory action of VU6036720.

  • Methodology: The asparagine residue at position 161 of the Kir5.1 subunit was mutated to glutamate (N161E). The effect of this mutation on the inhibitory potency of VU6036720 was then assessed using electrophysiological or Tl+ flux assays. A significant reduction in inhibition confirmed the importance of this residue.[2][4]

In Vivo Pharmacokinetic and Renal Clearance Studies
  • Objective: To assess the pharmacokinetic profile and in vivo efficacy of VU6036720.

  • Animal Model: Male C57BL/6J mice.

  • Pharmacokinetic (PK) Study:

    • Intravenous (IV) Administration: Mice were administered a 1 mg/kg dose of VU6036720 in a vehicle of ethanol:PEG400:saline (10:70:20 v/v/v). Blood samples were collected at multiple time points to determine clearance, volume of distribution, and half-life.[4]

    • Oral (PO) Gavage: Mice were given 10 or 100 mg/kg of VU6036720 in 10% Tween 80 in water to determine oral exposure and bioavailability.[4]

    • Quantification: The concentration of VU6036720 in blood was quantified by LC/MS/MS.[4]

  • Renal Clearance Study: Mice were placed in metabolic cages to assess for a diuretic response following administration of VU6036720, which would be indicative of Kir4.1/5.1 inhibition in the renal tubule. No significant diuretic effect was observed.[2][3][4]

cluster_discovery Discovery & Optimization cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation HTS High-Throughput Screen (80,475 Compounds) Tl+ Flux Assay Hit_ID Hit Identification (VU0493690) HTS->Hit_ID Chem_Opt Chemical Optimization Hit_ID->Chem_Opt VU6036720_Synth Synthesis of VU6036720 Chem_Opt->VU6036720_Synth Ephys Electrophysiology (Whole-Cell & Single-Channel) VU6036720_Synth->Ephys Characterize Selectivity Selectivity Assays (vs. other Kir channels) PK_IV Pharmacokinetics (IV) Clearance, Vd, T1/2 Ephys->PK_IV Evaluate Mutagenesis Site-Directed Mutagenesis (Kir5.1-N161E) PK_PO Pharmacokinetics (PO) Bioavailability Renal Renal Clearance Study (Diuresis)

Experimental workflow for the discovery and characterization of VU6036720.

Therapeutic Potential and Future Directions

The heteromeric Kir4.1/5.1 channel is a compelling therapeutic target for conditions involving dysregulated potassium homeostasis, such as certain cardiovascular and neurological disorders.[1] Inhibition of these channels in the kidney is hypothesized to produce a diuretic effect, which could be beneficial for treating hypertension and edema.[3] In the central nervous system, where Kir4.1 in astrocytes is vital for potassium and glutamate buffering, modulation of this channel could have implications for chronic pain and mental health disorders.[2][9]

While VU6036720 itself did not demonstrate in vivo activity in renal studies due to unfavorable pharmacokinetic properties, its discovery is a landmark achievement.[3][4] It validates the Kir4.1/5.1 channel as a druggable target and provides a critical chemical scaffold for the development of future inhibitors with improved metabolic stability and oral bioavailability. VU6036720 remains an invaluable tool for in vitro and ex vivo studies, enabling researchers to dissect the specific functions of the Kir4.1/5.1 channel in various physiological and pathological contexts.[2][3][4]

References

Methodological & Application

Application Notes and Protocols for VU6036720 Hydrochloride: A Potent and Selective Kir4.1/5.1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the use of VU6036720 hydrochloride, a potent and selective in vitro inhibitor of the heteromeric Kir4.1/5.1 inward rectifier potassium channel.[1] VU6036720 serves as a critical tool for investigating the physiological and pathological roles of Kir4.1/5.1 channels in the brain and kidney.

Introduction

VU6036720 is a small molecule inhibitor that demonstrates high potency and selectivity for the heteromeric Kir4.1/Kir5.1 (KCNJ10/KCNJ16) inward rectifier potassium channel.[1] These channels are pivotal in maintaining potassium homeostasis and membrane potential in various cell types, particularly glial cells in the central nervous system and epithelial cells in the kidney.[2] Dysregulation of Kir4.1/5.1 channel activity has been implicated in several neurological and renal disorders. VU6036720 acts as a pore blocker, binding within the ion-conduction pathway to inhibit channel function.[1]

Data Presentation

Table 1: In Vitro Potency and Selectivity of VU6036720
Target ChannelAssay TypeIC50 (µM)Selectivity vs. Kir4.1/5.1Reference
Kir4.1/5.1 Thallium Flux 0.24 - [1]
Kir4.1Thallium Flux>10>40-fold[1]
Kir1.1 (ROMK)Thallium Flux>10>40-fold
Kir2.1Thallium Flux>10>40-fold
Kir2.2Thallium Flux>10>40-fold
Kir2.3Thallium Flux>10>40-fold
Kir3.1/3.2Thallium Flux>10>40-fold
Kir3.1/3.4Thallium Flux>10>40-fold
Kir6.2/SUR1Thallium Flux>10>40-fold
hERGThallium Flux>10>40-fold

Note: The hydrochloride salt of VU6036720 is expected to have similar in vitro activity to the free base, which was used in the primary characterization studies.

Signaling Pathway

The inhibition of Kir4.1/5.1 channels by VU6036720 has significant downstream consequences on cellular function, particularly in astrocytes. These channels are crucial for spatial potassium buffering, a process that clears excess potassium from the synaptic cleft, and for glutamate uptake.

Kir4_1_5_1_Signaling_Pathway Kir41_51 Kir4.1/5.1 Channel EAAT Glutamate Transporter (EAAT) Kir41_51->EAAT Intracellular_K Intracellular K+ Kir41_51->Intracellular_K Membrane_Depolarization Membrane Depolarization Kir41_51->Membrane_Depolarization Reduced K+ Efflux Leads to Intracellular_Glu Intracellular Glutamate EAAT->Intracellular_Glu VU6036720 VU6036720 hydrochloride VU6036720->Kir41_51 Inhibition Extracellular_K Extracellular K+ Extracellular_K->Kir41_51 Influx Extracellular_Glu Extracellular Glutamate Extracellular_Glu->EAAT Uptake Neuronal_Hyperexcitability Neuronal Hyperexcitability Membrane_Depolarization->Neuronal_Hyperexcitability Contributes to Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway Activation Membrane_Depolarization->Ras_Raf_MEK_ERK Can Lead to BDNF_Expression Increased BDNF Expression Ras_Raf_MEK_ERK->BDNF_Expression

Caption: Inhibition of Kir4.1/5.1 by VU6036720 and its downstream effects.

Experimental Protocols

In Vitro Inhibition of Kir4.1/5.1 using Thallium Flux Assay

This protocol describes a high-throughput method to assess the inhibitory activity of VU6036720 on Kir4.1/5.1 channels expressed in HEK-293 cells using a thallium-sensitive fluorescent dye.

Thallium_Flux_Assay_Workflow start Start plate_cells Plate HEK-293 cells expressing Kir4.1/5.1 in 384-well plates start->plate_cells incubate_24h Incubate for 24 hours plate_cells->incubate_24h load_dye Load cells with a thallium-sensitive dye incubate_24h->load_dye incubate_1h Incubate for 1 hour at room temperature load_dye->incubate_1h add_compound Add this compound at various concentrations incubate_1h->add_compound incubate_20min Incubate for 20 minutes add_compound->incubate_20min add_thallium Add thallium-containing stimulus buffer incubate_20min->add_thallium read_fluorescence Measure fluorescence kinetically (e.g., using a FLIPR instrument) add_thallium->read_fluorescence analyze_data Analyze data to determine IC50 values read_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for the thallium flux assay.

Materials:

  • HEK-293 cells stably expressing human Kir4.1 and Kir5.1

  • Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

  • 384-well black-walled, clear-bottom plates

  • Thallium-sensitive fluorescent dye kit (e.g., FLIPR Potassium Assay Kit)

  • This compound

  • Assay buffer (Chloride-free)

  • Thallium stimulus buffer

  • Fluorescent imaging plate reader (e.g., FLIPR)

Procedure:

  • Cell Plating: Seed HEK-293 cells expressing Kir4.1/5.1 into 384-well plates at a density of 5,000-10,000 cells per well and incubate overnight.

  • Dye Loading: The following day, remove the culture medium and load the cells with the thallium-sensitive dye according to the manufacturer's protocol, typically for 1 hour at room temperature in the dark.

  • Compound Addition: Prepare serial dilutions of this compound in the appropriate assay buffer. Add the compound solutions to the wells and incubate for 20-30 minutes.

  • Thallium Addition and Fluorescence Reading: Place the plate in a kinetic imaging plate reader. Add the thallium-containing stimulus buffer to all wells simultaneously. The influx of thallium through open Kir4.1/5.1 channels will cause an increase in fluorescence.

  • Data Analysis: The rate of fluorescence increase is proportional to the channel activity. Plot the rate of thallium flux against the concentration of this compound to determine the IC50 value.

Electrophysiological Characterization using Patch-Clamp

This protocol outlines the whole-cell patch-clamp technique to directly measure the inhibitory effect of VU6036720 on Kir4.1/5.1 channel currents.

Patch_Clamp_Workflow start Start prepare_cells Prepare transfected HEK-293 cells on coverslips start->prepare_cells obtain_seal Obtain a gigaseal on a single cell with a patch pipette prepare_cells->obtain_seal establish_whole_cell Establish whole-cell configuration obtain_seal->establish_whole_cell record_baseline Record baseline Kir4.1/5.1 currents using a voltage-step protocol establish_whole_cell->record_baseline apply_compound Perfuse with this compound record_baseline->apply_compound record_inhibition Record inhibited currents apply_compound->record_inhibition washout Washout compound and record recovery record_inhibition->washout analyze_data Analyze current inhibition to determine concentration-response washout->analyze_data end End analyze_data->end

References

Application Notes and Protocols for VU6036720 Hydrochloride in Patch-Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU6036720 hydrochloride is a potent and selective in vitro inhibitor of the heteromeric inwardly rectifying potassium (Kir) channel Kir4.1/5.1 (KCNJ10/KCNJ16).[1][2] These channels are crucial in maintaining potassium homeostasis in various tissues, including the brain and kidneys, making them significant targets for therapeutic intervention in conditions like hypertension and edema.[2][3] VU6036720 acts as a pore blocker, binding within the ion-conduction pathway of the Kir4.1/5.1 channel.[2][4][5] This document provides detailed application notes and protocols for the use of this compound in patch-clamp electrophysiology studies to characterize its effects on Kir4.1/5.1 channels.

Product Information

PropertyValueSource
IUPAC Name 3-chloro-N-[2-[(2S)-4-(2- cyanophenyl)-2-methyl- 1-piperazinyl]ethyl]-4- fluoro-benzenesulfonamide, monohydrochloride[6]
Molecular Formula C20H22ClFN4O2S • HCl[6][7]
Formula Weight 473.4 g/mol [6][7]
Purity ≥95%[6][7]
Appearance A solid[6][7]
Storage -20°C[6][7]
Stability ≥ 4 years at -20°C[6][7]

Solubility

SolventSolubilitySource
DMSO Soluble[6][7]
Acetonitrile Slightly Soluble[6][7]
Water Slightly Soluble / Sparingly Soluble in aqueous solutions[6][7]

Note: For biological experiments, it is recommended to prepare a stock solution in DMSO.[6] When diluting into aqueous buffers for final experimental concentrations, ensure the final concentration of the organic solvent is minimal to avoid physiological effects.[6] Aqueous solutions are not recommended for storage for more than one day.[6]

Mechanism of Action

VU6036720 selectively inhibits the heteromeric Kir4.1/5.1 channel. Its mechanism of action involves blocking the channel's pore, thereby reducing ion flow.[2][4][5] Evidence for this includes a significant shift in the IC50 value upon elevation of extracellular potassium concentration, a characteristic feature of pore blockers.[2][4][5] Studies have shown that VU6036720 reduces both the open-state probability and the single-channel current amplitude of Kir4.1/5.1 channels.[2][4][5]

cluster_cell Cell Membrane Kir41_51 Kir4.1/5.1 Channel Pore Channel Pore Kir41_51->Pore forms K_ion_in K+ Influx Pore->K_ion_in Block Pore Blockage Pore->Block K_ion_out K+ Efflux K_ion_out->Pore VU6036720 VU6036720 VU6036720->Pore binds to

Mechanism of VU6036720 Action

Quantitative Data

ParameterValueChannelCell TypeSource
IC50 0.24 µMKir4.1/5.1HEK-293[1][6][7][8]
IC50 >10 µMKir4.1 (homomeric)HEK-293[6][7]
IC50 Shift (with 20 mM extracellular K+) 6.8-foldKir4.1/5.1Not Specified[2][4][5]
hERG (Kv11.1) Inhibition IC50 6.4 µMhERGNot Specified[6][7]

Experimental Protocols

Cell Preparation

For studying the effects of VU6036720, Human Embryonic Kidney (HEK-293) cells are a suitable expression system.[4] Cells should be transiently or stably transfected with plasmids encoding Kir4.1 and Kir5.1 subunits.[4] Patch-clamp recordings can be performed 24-48 hours post-transfection.[4]

Patch-Clamp Electrophysiology

The following protocols are based on established methods for characterizing VU6036720's effects on Kir4.1/5.1 channels.[4]

Recording Solutions:

Solution TypeComponentConcentration (mM)
Extracellular (Bath) NaCl150
KCl5
CaCl21
MgCl22
Glucose5
HEPES10
pH adjusted to 7.35 with NaOH
Pipette (Intracellular) NaCl100
KCl50
MgCl22
HEPES10
pH adjusted to 7.35 with NaOH

Whole-Cell Recording Protocol:

  • Cell Plating: Plate transfected HEK-293 cells onto glass coverslips.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 8-10 MΩ when filled with the intracellular solution.[4]

  • Seal Formation: Obtain a giga-ohm seal (>1 GΩ) on a single transfected cell.

  • Whole-Cell Configuration: Rupture the cell membrane to achieve the whole-cell configuration.

  • Voltage-Clamp Protocol:

    • Hold the cell at a potential of -75 mV.[4]

    • Apply a series of 200-millisecond voltage steps ranging from -120 mV to +120 mV.[4]

    • Alternatively, a step-ramp protocol can be used for concentration-response experiments.[4]

  • Data Acquisition: Record the resulting inwardly rectifying K+ currents using an appropriate amplifier and data acquisition system (e.g., Axopatch 200B amplifier and Digidata 1440A).[4]

  • Compound Application: Perfuse the bath with the extracellular solution containing the desired concentration of this compound.

  • Data Analysis: Measure the current amplitude at a specific voltage (e.g., -120 mV) before and after compound application to determine the percentage of inhibition.

Single-Channel Recording Protocol:

  • Configuration: Use the cell-attached voltage-clamp configuration.[4]

  • Solutions: Utilize the same extracellular and pipette solutions as for whole-cell recordings.[4]

  • Data Acquisition: Record single-channel currents to analyze changes in open-state probability and single-channel current amplitude upon application of VU6036720.[4]

cluster_prep Preparation cluster_ephys Electrophysiology cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HEK-293) Transfection Transfection with Kir4.1 & Kir5.1 Plasmids Cell_Culture->Transfection Incubation Incubation (24-48 hours) Transfection->Incubation Patching Patch-Clamp (Whole-Cell or Cell-Attached) Incubation->Patching Baseline Baseline Recording (Control) Patching->Baseline Drug_App VU6036720 Application Baseline->Drug_App Post_Drug Post-Drug Recording Drug_App->Post_Drug Analysis Current Analysis (% Inhibition, IC50) Post_Drug->Analysis Interpretation Interpretation of Results Analysis->Interpretation

Experimental Workflow for VU6036720

Signaling Pathway Context

Kir4.1/5.1 channels play a critical role in cellular potassium homeostasis, which is fundamental for the function of various cell types, particularly in the nervous system and kidneys. In astrocytes, Kir4.1 channels are involved in potassium buffering and glutamate clearance, processes that are vital for maintaining normal neuronal excitability.[5] Dysregulation of Kir4.1 has been implicated in neurological disorders.[5][9] In the kidney, Kir4.1/5.1 channels in the distal nephron are involved in regulating renal potassium excretion and blood pressure.[3]

cluster_astrocyte Astrocyte cluster_kidney Kidney (Distal Nephron) Kir41_51_A Kir4.1/5.1 K_Buffering K+ Buffering Kir41_51_A->K_Buffering maintains Glu_Clearance Glutamate Clearance Kir41_51_A->Glu_Clearance supports Neuronal_Excitability Neuronal Excitability K_Buffering->Neuronal_Excitability regulates Glu_Clearance->Neuronal_Excitability regulates Kir41_51_K Kir4.1/5.1 K_Excretion K+ Excretion Kir41_51_K->K_Excretion regulates Blood_Pressure Blood Pressure K_Excretion->Blood_Pressure influences VU6036720 VU6036720 Inhibition_A Inhibition VU6036720->Inhibition_A Inhibition_K Inhibition VU6036720->Inhibition_K Inhibition_A->Kir41_51_A targets Inhibition_K->Kir41_51_K targets

Physiological Role of Kir4.1/5.1

Conclusion

This compound is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of Kir4.1/5.1 channels. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this compound in patch-clamp electrophysiology experiments. Careful adherence to the described methodologies will ensure reproducible and reliable results, contributing to a deeper understanding of Kir4.1/5.1 channel function and its potential as a therapeutic target.

References

Application Notes and Protocols for VU6036720 Hydrochloride in Brain Slice Recordings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU6036720 is a potent and highly selective antagonist of the heteromeric inwardly rectifying potassium (Kir) channel Kir4.1/5.1.[1][2][3] These channels, predominantly expressed in astrocytes throughout the central nervous system, play a critical role in maintaining potassium homeostasis and modulating neuronal excitability.[4][5][6] Specifically, heteromeric Kir4.1/5.1 channels are abundant in astrocytes of the neocortex and the glomeruli of the olfactory bulb, while homomeric Kir4.1 channels are primarily found in the hippocampus and thalamus.[4][5] By inhibiting Kir4.1/5.1 channels, VU6036720 offers a powerful tool to investigate the physiological roles of these channels in synaptic transmission and neuronal network function.

This document provides detailed application notes and protocols for the use of VU6036720 hydrochloride in brain slice electrophysiology, enabling researchers to explore its effects on neuronal and glial activity.

Data Presentation

Table 1: Pharmacological Properties of VU6036720

PropertyValueReference
TargetHeteromeric Kir4.1/5.1 Inward Rectifier Potassium Channel[1][2]
IC₅₀0.24 µM[1][2]
Selectivity>40-fold over Kir4.1[1][2]
Mechanism of ActionPore blocker[1][2]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathway affected by VU6036720 and the general experimental workflow for its application in brain slice recordings.

cluster_Astrocyte Astrocyte cluster_Neuron Neuron Kir41_51 Kir4.1/5.1 Channel Membrane_Potential Membrane Potential (Hyperpolarized) Kir41_51->Membrane_Potential Maintains K_ion K+ Ion K_ion->Kir41_51 Influx Neuronal_Excitability Neuronal Excitability Membrane_Potential->Neuronal_Excitability Modulates VU6036720 VU6036720 VU6036720->Kir41_51 Blocks

Caption: Signaling pathway of VU6036720 action.

A Brain Slice Preparation B Slice Recovery A->B C Transfer to Recording Chamber B->C D Obtain Baseline Recording (Neuron or Astrocyte) C->D E Bath Apply This compound D->E F Record Electrophysiological Changes E->F G Data Analysis F->G

References

Application Notes and Protocols for VU6036720 Hydrochloride in Isolated Kidney Tubule Preparations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU6036720 hydrochloride is a potent and selective inhibitor of the heteromeric Kir4.1/Kir5.1 inward rectifier potassium channel.[1] These channels are predominantly expressed on the basolateral membrane of the distal convoluted tubule (DCT), connecting tubule (CNT), and cortical collecting duct (CCD) in the kidney. Kir4.1/Kir5.1 channels play a crucial role in maintaining the basolateral membrane potential, which is essential for the transepithelial transport of ions such as sodium (Na⁺) and potassium (K⁺). By inhibiting these channels, this compound provides a valuable tool for investigating renal physiology and the potential of Kir4.1/Kir5.1 as a therapeutic target.

This document provides detailed application notes and protocols for the use of this compound in ex vivo isolated kidney tubule preparations.

Mechanism of Action

VU6036720 acts as a pore blocker of the Kir4.1/Kir5.1 channel, binding within the ion conduction pathway. This inhibition reduces the open probability of the channel, thereby decreasing potassium conductance across the basolateral membrane of renal tubule cells. This leads to membrane depolarization, which in turn is expected to alter the driving forces for other ion transport processes, most notably reducing the reabsorption of sodium via the epithelial sodium channel (ENaC) and affecting potassium secretion.

Data Presentation

ParameterValueChannel SelectivityReference
IC₅₀ 0.24 µM>40-fold selective for Kir4.1/5.1 over Kir4.1 homomers[1]
Solubility Soluble in DMSO, slightly soluble in water and acetonitrileN/A

Experimental Protocols

Preparation of this compound Solutions

a. Stock Solution (10 mM in DMSO):

  • This compound is soluble in DMSO.

  • To prepare a 10 mM stock solution, dissolve 4.73 mg of this compound (molecular weight: 473.4 g/mol ) in 1 mL of high-quality, anhydrous DMSO.

  • Vortex briefly to ensure complete dissolution.

  • Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

b. Working Solutions:

  • Prepare fresh working solutions on the day of the experiment by diluting the 10 mM stock solution in the appropriate physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

  • The final concentration of DMSO in the working solution should be kept to a minimum (ideally ≤ 0.1%) to avoid solvent effects on the isolated tubules.

  • Perform serial dilutions to achieve the desired final concentrations for your dose-response experiments (e.g., ranging from 0.1 µM to 10 µM).

Isolation of Murine Kidney Tubules

This protocol is adapted from established methods for the isolation of kidney tubules.

a. Reagents and Buffers:

  • Hanks' Balanced Salt Solution (HBSS): Supplemented with 10 mM HEPES, pH 7.4.

  • Collagenase Solution: HBSS containing 1 mg/mL collagenase type II and 1 mg/mL soybean trypsin inhibitor. Prepare fresh.

  • Wash Buffer: HBSS with 10% Fetal Bovine Serum (FBS).

b. Procedure:

  • Euthanize a mouse according to institutionally approved protocols.

  • Perfuse the kidneys with ice-cold HBSS via the abdominal aorta until they are pale.

  • Excise the kidneys and place them in ice-cold HBSS.

  • Remove the renal capsule and mince the cortical tissue into small pieces (approximately 1 mm³).

  • Transfer the minced tissue to a flask containing the pre-warmed (37°C) Collagenase Solution.

  • Incubate at 37°C for 30-45 minutes with gentle agitation.

  • Stop the digestion by adding an equal volume of ice-cold Wash Buffer.

  • Gently pipette the suspension up and down to further dissociate the tubules.

  • Allow the larger undigested tissue to settle for 1-2 minutes.

  • Collect the supernatant containing the isolated tubules and centrifuge at 100 x g for 2 minutes at 4°C.

  • Discard the supernatant and gently resuspend the tubule pellet in ice-cold HBSS.

  • Repeat the wash step twice.

  • The final pellet will contain a mixture of different tubule segments. Distal tubules (DCT, CNT, and CCD) can be identified morphologically under a dissecting microscope (they are typically thicker and more granular than proximal tubules).

Assessment of Tubule Viability (LDH Assay)

To ensure that the observed effects of VU6036720 are not due to cytotoxicity, a lactate dehydrogenase (LDH) assay can be performed.

a. Procedure:

  • Resuspend the isolated tubules in HBSS at a desired density.

  • Aliquot the tubule suspension into a 96-well plate.

  • Add this compound at various concentrations (e.g., 1 µM, 10 µM, 100 µM) and a vehicle control (DMSO). Include a positive control for cytotoxicity (e.g., Triton X-100).

  • Incubate the plate at 37°C for the desired experimental duration (e.g., 1-2 hours).

  • Centrifuge the plate at 200 x g for 5 minutes.

  • Carefully collect the supernatant and measure LDH activity using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.

Measurement of Intracellular Ion Concentrations using Fluorescent Indicators

a. Intracellular Potassium ([K⁺]i) Measurement with PBFI-AM:

  • Load the isolated tubules with 5-10 µM of the acetoxymethyl (AM) ester form of the potassium-sensitive dye, PBFI-AM, in HBSS for 60-90 minutes at room temperature.

  • Wash the tubules twice with fresh HBSS to remove extracellular dye.

  • Resuspend the tubules in HBSS and transfer to a suitable imaging chamber or a 96-well black-walled plate.

  • Measure the baseline fluorescence ratio by exciting at 340 nm and 380 nm and recording the emission at 505 nm.[2][3][4]

  • Add this compound or vehicle control and record the change in the fluorescence ratio over time. An increase in the 340/380 ratio indicates an increase in intracellular potassium.

b. Intracellular Sodium ([Na⁺]i) Measurement with Sodium Green-AM or SBFI-AM:

  • Load the isolated tubules with 5-10 µM of Sodium Green-AM or SBFI-AM in HBSS for 60-90 minutes at room temperature.

  • Wash the tubules twice with fresh HBSS.

  • Resuspend the tubules and transfer to an imaging chamber or 96-well plate.

  • For Sodium Green, measure the baseline fluorescence intensity with excitation at ~488 nm and emission at ~516 nm. For SBFI, use ratiometric imaging as with PBFI.

  • Add this compound or vehicle control and monitor the change in fluorescence. An increase in fluorescence intensity (for Sodium Green) or a change in the ratio (for SBFI) will indicate changes in intracellular sodium.

Measurement of Transepithelial Ion Transport in Perfused Tubules

This advanced technique allows for the direct measurement of ion transport across the tubular epithelium.

a. Procedure:

  • Isolate individual distal tubule segments (DCT or CCD) under a dissecting microscope.

  • Transfer the isolated tubule to a perfusion chamber on the stage of an inverted microscope.

  • Perfuse the lumen of the tubule with a physiological solution using concentric glass pipettes.

  • The tubule is bathed in a separate physiological solution.

  • Collect the perfusate from the distal end of the tubule.

  • Analyze the collected fluid and the initial perfusate for Na⁺ and K⁺ concentrations using methods like ion-selective microelectrodes or by adding radioactive tracers (e.g., ²²Na⁺, ⁸⁶Rb⁺ as a K⁺ surrogate) to the perfusate and measuring their appearance in the bath solution.

  • Establish a baseline transport rate.

  • Add this compound to the bath solution (to target the basolateral Kir4.1/5.1 channels) and measure the change in transepithelial Na⁺ and K⁺ flux.

Mandatory Visualizations

Signaling_Pathway cluster_lumen Tubular Lumen cluster_cell Distal Tubule Cell cluster_interstitium Basolateral Interstitium ENaC ENaC Na_cell Na+ ENaC->Na_cell Na_lumen Na+ Na_lumen->ENaC Reabsorption Na_K_ATPase Na+/K+ ATPase K_cell K+ Na_K_ATPase->K_cell Na_interstitium Na+ Na_K_ATPase->Na_interstitium Kir41_51 Kir4.1/Kir5.1 K_interstitium K+ Kir41_51->K_interstitium K_cell->Kir41_51 Recycling Na_cell->Na_K_ATPase 3 Na+ out K_interstitium->Na_K_ATPase 2 K+ in VU6036720 VU6036720 VU6036720->Kir41_51 Inhibition

Caption: Signaling pathway of ion transport in a distal tubule cell and the site of action of VU6036720.

Experimental_Workflow start Start isolate_tubules Isolate Kidney Tubules (Collagenase Digestion) start->isolate_tubules wash_tubules Wash and Resuspend Tubules isolate_tubules->wash_tubules viability_assay Assess Viability (LDH Assay) wash_tubules->viability_assay ion_measurement Measure Intracellular Ion Concentrations (PBFI-AM / Sodium Green-AM) wash_tubules->ion_measurement perfusion_assay Measure Transepithelial Transport (Isolated Perfused Tubule) wash_tubules->perfusion_assay add_vu6036720 Add VU6036720 or Vehicle viability_assay->add_vu6036720 ion_measurement->add_vu6036720 perfusion_assay->add_vu6036720 record_data Record and Analyze Data add_vu6036720->record_data end End record_data->end

Caption: Experimental workflow for testing VU6036720 in isolated kidney tubules.

References

Application Notes and Protocols for Testing VU6036720 Hydrochloride Efficacy In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU6036720 hydrochloride is a potent and selective in vitro inhibitor of the heteromeric Kir4.1/5.1 inward rectifier potassium channel.[1][2][3] These channels, composed of Kir4.1 (KCNJ10) and Kir5.1 (KCNJ16) subunits, are crucial for potassium homeostasis in the brain and kidney. Their dysfunction has been implicated in various neurological and renal disorders. VU6036720 acts as a pore blocker, binding within the ion-conduction pathway to reduce both the channel's open-state probability and the single-channel current amplitude.[1][2] This document provides detailed protocols for two primary in vitro models to assess the efficacy of this compound: a high-throughput thallium flux assay and gold-standard patch-clamp electrophysiology.

Mechanism of Action: Kir4.1/5.1 Inhibition

This compound selectively inhibits the Kir4.1/5.1 channel. The binding of the molecule within the channel pore obstructs the flow of potassium ions, leading to a reduction in channel activity. This inhibitory action is concentration-dependent.

cluster_cell Cell Membrane Kir4.1/5.1 Kir4.1/5.1 Channel K_in K+ (in) Kir4.1/5.1->K_in K+ influx inhibited K_out K+ (out) K_out->Kir4.1/5.1 VU6036720 VU6036720 VU6036720->Kir4.1/5.1 Binds to pore Cell_Plating Plate HEK-293-Kir4.1/5.1 cells in 384-well plates Dye_Loading Incubate with Tl+-sensitive dye (e.g., Thallos Gold) Cell_Plating->Dye_Loading Compound_Addition Add VU6036720 or control (e.g., Fluoxetine, DMSO) Dye_Loading->Compound_Addition Tl_Stimulation Add Tl+ stimulus buffer Compound_Addition->Tl_Stimulation Fluorescence_Reading Measure fluorescence intensity Tl_Stimulation->Fluorescence_Reading Data_Analysis Calculate IC50 from concentration-response curve Fluorescence_Reading->Data_Analysis Cell_Prep Prepare transfected CHO or HEK-293 cells Patching Establish whole-cell or cell-attached patch Cell_Prep->Patching Baseline_Recording Record baseline Kir4.1/5.1 currents Patching->Baseline_Recording Compound_Perfusion Perfuse with VU6036720 Baseline_Recording->Compound_Perfusion Inhibition_Recording Record inhibited currents Compound_Perfusion->Inhibition_Recording Data_Analysis Analyze current amplitude, open probability, etc. Inhibition_Recording->Data_Analysis

References

Application Notes and Protocols: VU6036720 Hydrochloride in Ex Vivo Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

A Potent and Selective Kir4.1/5.1 Inward Rectifier Potassium Channel Inhibitor

Introduction

VU6036720 hydrochloride is a recently developed small molecule that has been identified as the first potent and selective in vitro inhibitor of heteromeric Kir4.1/5.1 inward rectifier potassium channels.[1][2][3] These channels, formed by the co-assembly of Kir4.1 (KCNJ10) and Kir5.1 (KCNJ16) subunits, are crucial for maintaining potassium homeostasis in the central nervous system and other tissues.[3][4][5] Their dysfunction has been implicated in various neurological disorders, making VU6036720 a valuable tool for investigating the physiological and pathological roles of Kir4.1/5.1 channels in ex vivo preparations.

It is important to note that while the prompt requested information on VU6036720 as a positive allosteric modulator (PAM) of the M5 muscarinic acetylcholine receptor, the available scientific literature consistently characterizes this compound as a Kir4.1/5.1 inhibitor. For researchers interested in M5 PAMs, compounds such as ML129 have been developed and characterized for this purpose.[6][7]

This document provides detailed application notes and protocols for the use of this compound in ex vivo neuroscience research, focusing on its established mechanism of action as a Kir4.1/5.1 inhibitor.

Quantitative Data

The following table summarizes the key pharmacological parameters of this compound based on in vitro studies.

ParameterValueChannel/ReceptorNotes
IC50 0.24 µMKir4.1/5.1Potent inhibition of the target channel.[1][2][3]
IC50 >10 µMKir4.1 (homomeric)Demonstrates high selectivity for the heteromeric channel over the homomeric Kir4.1 channel.[3][8]
Selectivity >40-foldvs. Kir4.1High selectivity for the Kir4.1/5.1 heteromer.[3]
IC50 6.4 µMhERG (Kv11.1)Off-target activity at higher concentrations.[8]

Experimental Protocols

1. Ex Vivo Brain Slice Preparation

This protocol describes the preparation of acute brain slices suitable for electrophysiological recordings to study the effects of VU6036720.

Materials:

  • Rodent (e.g., mouse or rat)

  • Anesthetic (e.g., isoflurane or ketamine/xylazine mixture)

  • Ice-cold cutting solution (e.g., NMDG-based or sucrose-based ACSF)

  • Artificial cerebrospinal fluid (ACSF) saturated with 95% O2 / 5% CO2

  • Vibrating microtome (vibratome)

  • Dissection tools (scissors, forceps, spatula)

  • Recovery chamber

Procedure:

  • Anesthetize the animal deeply according to approved institutional protocols.

  • Perform transcardial perfusion with ice-cold cutting solution to clear blood and cool the brain.

  • Rapidly decapitate the animal and dissect the brain, placing it immediately in the ice-cold, oxygenated cutting solution.

  • Mount the brain onto the vibratome stage using cyanoacrylate glue. The orientation will depend on the brain region of interest.

  • Submerge the mounted brain in the ice-cold, oxygenated cutting solution in the vibratome buffer tray.

  • Cut brain slices to the desired thickness (typically 250-350 µm).

  • Transfer the slices to a recovery chamber containing ACSF at 32-34°C for at least 30 minutes.

  • After recovery, maintain the slices at room temperature in oxygenated ACSF until use.

2. Whole-Cell Patch-Clamp Electrophysiology in Brain Slices

This protocol outlines the procedure for recording neuronal activity in brain slices to investigate the effects of VU6036720 on neuronal excitability and synaptic transmission.

Materials:

  • Prepared brain slices

  • Recording chamber on a microscope stage

  • Patch-clamp amplifier and data acquisition system

  • Glass micropipettes (3-7 MΩ)

  • Intracellular solution

  • This compound stock solution (in DMSO or water)

  • Perfusion system

Procedure:

  • Transfer a brain slice to the recording chamber and continuously perfuse with oxygenated ACSF at a rate of 2-3 mL/min.

  • Identify target neurons within the brain slice using differential interference contrast (DIC) optics.

  • Fill a glass micropipette with the appropriate intracellular solution and mount it on the headstage.

  • Approach the target neuron with the micropipette and establish a high-resistance seal (GΩ seal) on the cell membrane.

  • Rupture the membrane to achieve the whole-cell configuration.

  • Record baseline neuronal activity (e.g., resting membrane potential, input resistance, action potential firing properties, postsynaptic currents).

  • Prepare the desired concentration of VU6036720 in ACSF from the stock solution. Ensure the final DMSO concentration is low (e.g., <0.1%).

  • Switch the perfusion to the ACSF containing VU6036720 and record the changes in neuronal activity.

  • After recording the effects of the drug, a washout period with drug-free ACSF can be performed to assess the reversibility of the effects.

Signaling Pathways and Experimental Workflows

Kir4_1_5_1_Channel_Function Kir4.1/5.1 Channel Function in Neurons cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_drug Pharmacological Intervention cluster_downstream Downstream Effects Kir41_51 Kir4.1/5.1 Channel Low_K Low [K+]i Kir41_51->Low_K K+ efflux Membrane_Potential Membrane Potential (Hyperpolarization) Kir41_51->Membrane_Potential Maintains High_K High [K+]e High_K->Kir41_51 K+ influx VU6036720 VU6036720 VU6036720->Kir41_51 Inhibition Neuronal_Excitability Decreased Neuronal Excitability Membrane_Potential->Neuronal_Excitability Leads to

Caption: Signaling pathway of the Kir4.1/5.1 channel and its inhibition by VU6036720.

Ex_Vivo_Electrophysiology_Workflow Ex Vivo Electrophysiology Workflow for VU6036720 cluster_preparation Preparation cluster_recording Recording cluster_experiment Experiment cluster_analysis Analysis Animal_Prep Animal Anesthesia & Perfusion Brain_Dissection Brain Dissection Animal_Prep->Brain_Dissection Slicing Vibratome Slicing Brain_Dissection->Slicing Recovery Slice Recovery Slicing->Recovery Slice_Transfer Transfer Slice to Recording Chamber Recovery->Slice_Transfer Neuron_Selection Identify Target Neuron Slice_Transfer->Neuron_Selection Patching Whole-Cell Patching Neuron_Selection->Patching Baseline_Recording Baseline Recording Patching->Baseline_Recording Drug_Application Bath Application of VU6036720 Baseline_Recording->Drug_Application Effect_Recording Record Drug Effects Drug_Application->Effect_Recording Washout Washout Effect_Recording->Washout Data_Analysis Data Analysis Washout->Data_Analysis

Caption: Experimental workflow for ex vivo brain slice electrophysiology using VU6036720.

References

Application Notes and Protocols for VU6036720 Hydrochloride in In Vitro Potassium Homeostasis Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU6036720 hydrochloride is a potent and selective in vitro inhibitor of the heteromeric inwardly rectifying potassium (Kir) channel Kir4.1/5.1.[1][2][3][4][5] This channel, a heterotetramer of Kir4.1 and Kir5.1 subunits, plays a crucial role in maintaining potassium homeostasis in various tissues, including the brain and kidneys.[4][6] Due to its high selectivity, VU6036720 serves as an invaluable pharmacological tool for the in vitro investigation of Kir4.1/5.1 channel function and its role in physiological and pathophysiological processes. These application notes provide detailed protocols for utilizing this compound in common in vitro assays to study potassium homeostasis.

Note: VU6036720 has high clearance and plasma protein binding, which may limit its efficacy in in vivo studies.[1][2] Therefore, its primary application is for in vitro and ex vivo research.

Mechanism of Action

VU6036720 acts as a pore blocker of the Kir4.1/5.1 channel, binding within the ion conduction pathway.[1][2][3][7] This inhibition results in a reduction of the channel's open-state probability and a decrease in the single-channel current amplitude.[1][3] The inhibitory effect of VU6036720 is dependent on the extracellular potassium concentration, with a higher concentration of K+ reducing its potency.[1][2]

Data Presentation

Table 1: Potency of this compound on Kir4.1/5.1 Channels
ParameterValueCell LineAssayReference
IC500.24 µMHEK-293Thallium Flux Assay[1][2][3][4][5]
Table 2: Selectivity Profile of this compound
ChannelIC50 (µM)Fold Selectivity vs. Kir4.1/5.1Assay TypeReference
Kir4.1/5.10.24-Thallium Flux[1][2]
Kir4.1>10>40-foldThallium Flux[1][2]
Kir1.1 (ROMK)>30>125-foldThallium Flux[7]
Kir2.1>30>125-foldThallium Flux[7]
Kir2.2>30>125-foldThallium Flux[7]
Kir2.3Weakly Active-Thallium Flux[7]
Kir6.2/SUR1>30>125-foldThallium Flux[7]

Experimental Protocols

Protocol 1: In Vitro Characterization of Kir4.1/5.1 Inhibition using a Thallium Flux Assay

This protocol describes a high-throughput method to assess the inhibitory activity of VU6036720 on Kir4.1/5.1 channels expressed in a heterologous system. Thallium (Tl+) is used as a surrogate for K+ and its influx is measured using a Tl+-sensitive fluorescent dye.

Materials:

  • HEK-293 cells stably co-expressing Kir4.1 and Kir5.1 subunits.[8]

  • Cell culture medium: Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS).[7][8]

  • 384-well black-walled, clear-bottom plates.[8][9]

  • FluxOR™ Thallium Detection Kit (or equivalent).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

  • Stimulus Buffer (Assay Buffer containing thallium sulfate).

  • Fluorescent plate reader.

Procedure:

  • Cell Plating:

    • Culture HEK-293-Kir4.1/5.1 cells in T-75 flasks until they reach 80-90% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Plate the cells in 384-well plates at a density of 20,000 cells per well in 20 µL of medium.[9]

    • Incubate overnight at 37°C in a 5% CO2 incubator.[7][8]

  • Dye Loading:

    • Prepare the fluorescent thallium reporter dye solution according to the manufacturer's instructions.

    • Remove the culture medium from the wells and add the dye solution.

    • Incubate the plate at room temperature for 60-90 minutes in the dark.

  • Compound Addition:

    • Prepare serial dilutions of this compound in Assay Buffer. A typical concentration range would be from 10 nM to 100 µM. Include a vehicle control (e.g., 0.1% DMSO).

    • After incubation, wash the cells with Assay Buffer to remove unincorporated dye.[10]

    • Add the VU6036720 dilutions or vehicle control to the respective wells.

    • Incubate for 10-20 minutes at room temperature.[9]

  • Thallium Flux Measurement:

    • Place the plate in a fluorescent plate reader.

    • Set the reader to record the fluorescence signal over time (e.g., for 2 minutes).[9]

    • Initiate the reading and, after a baseline is established, add the Thallium Stimulus Buffer to all wells simultaneously using the plate reader's injection system.[9]

    • Continue recording the fluorescence.

  • Data Analysis:

    • The rate of fluorescence increase corresponds to the rate of Tl+ influx.

    • Calculate the percentage of inhibition for each concentration of VU6036720 relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the VU6036720 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a method for directly measuring the ion currents through Kir4.1/5.1 channels and the effect of VU6036720.

Materials:

  • HEK-293 cells co-transfected with Kir4.1 and Kir5.1 expression plasmids.[10]

  • Glass coverslips.

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass capillaries for pipette fabrication.

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES; pH adjusted to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 ATP-Mg; pH adjusted to 7.2 with KOH.[11][12]

  • This compound stock solution.

  • Perfusion system.

Procedure:

  • Cell Preparation:

    • Plate transfected HEK-293 cells on glass coverslips 24-48 hours before the experiment.

    • Transfer a coverslip to the recording chamber on the microscope stage and perfuse with External Solution.

  • Pipette Preparation and Sealing:

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with Internal Solution.[12]

    • Approach a single, healthy-looking cell with the patch pipette while applying slight positive pressure.

    • Once the pipette touches the cell membrane, release the pressure to form a high-resistance (GΩ) seal.

  • Whole-Cell Configuration:

    • Apply gentle suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.[13]

    • Switch the amplifier to voltage-clamp mode and hold the cell at a holding potential of -80 mV.

  • Recording Kir4.1/5.1 Currents:

    • Apply a series of voltage steps (e.g., from -120 mV to +60 mV in 20 mV increments) to elicit Kir currents.[10] Inward rectification is a characteristic feature of these channels.

    • Record the baseline currents in the absence of the inhibitor.

  • Compound Application:

    • Prepare the desired concentration of VU6036720 in the External Solution.

    • Apply the VU6036720 solution to the cell using the perfusion system.

    • Allow several minutes for the drug to equilibrate and the effect to stabilize.

  • Post-Inhibitor Recording and Data Analysis:

    • Repeat the voltage-step protocol to record the currents in the presence of VU6036720.

    • Measure the current amplitude at a specific voltage (e.g., -120 mV) before and after drug application.

    • Calculate the percentage of current inhibition.

    • To determine the IC50, perform a concentration-response experiment by applying multiple concentrations of VU6036720 to different cells and measuring the inhibition.

Mandatory Visualizations

G VU6036720 Mechanism of Action on Kir4.1/5.1 Channel cluster_membrane Cell Membrane Kir4.1/5.1 Kir4.1/5.1 Channel Pore K_in K+ (Intracellular) Kir4.1/5.1:p->K_in K_out K+ (Extracellular) K_out->Kir4.1/5.1:f0 K+ Influx VU6036720 VU6036720 VU6036720->Kir4.1/5.1:f0 Pore Block

Caption: Mechanism of VU6036720 as a pore blocker of the Kir4.1/5.1 channel.

G Thallium Flux Assay Workflow Plate_Cells Plate HEK-293-Kir4.1/5.1 cells in 384-well plate Incubate_1 Incubate overnight Plate_Cells->Incubate_1 Load_Dye Load with Tl+-sensitive dye Incubate_1->Load_Dye Incubate_2 Incubate Load_Dye->Incubate_2 Add_Compound Add VU6036720 or vehicle Incubate_2->Add_Compound Incubate_3 Incubate Add_Compound->Incubate_3 Measure_Flux Measure fluorescence during Tl+ stimulus addition Incubate_3->Measure_Flux Analyze_Data Calculate % inhibition and IC50 Measure_Flux->Analyze_Data

Caption: Experimental workflow for the thallium flux assay.

G Whole-Cell Patch-Clamp Workflow Prep_Cells Prepare transfected cells on coverslip Form_Seal Approach cell and form GΩ seal Prep_Cells->Form_Seal Whole_Cell Rupture membrane for whole-cell configuration Form_Seal->Whole_Cell Record_Baseline Record baseline Kir currents Whole_Cell->Record_Baseline Apply_Drug Perfuse with VU6036720 Record_Baseline->Apply_Drug Record_Inhibited Record inhibited Kir currents Apply_Drug->Record_Inhibited Analyze Analyze current inhibition Record_Inhibited->Analyze

Caption: Experimental workflow for whole-cell patch-clamp electrophysiology.

Safety and Handling

This compound should be handled in a laboratory setting by trained personnel.[8] Standard laboratory safety precautions should be followed, including wearing personal protective equipment such as gloves, lab coat, and safety glasses.[8] For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Storage

Store this compound as a solid at -20°C for long-term storage.[3][4] Stock solutions in DMSO can be stored at -80°C for up to one year.[3] Avoid repeated freeze-thaw cycles.

References

Application Notes: Characterization of VU6036720 Hydrochloride as a Kir4.1/5.1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

VU6036720 hydrochloride is a potent and selective in vitro inhibitor of the heteromeric Kir4.1/5.1 (KCNJ10/KCNJ16) inward rectifier potassium channels.[1][2][3] These channels are crucial for potassium homeostasis and are predominantly expressed in the brain and kidneys.[4] The development of specific inhibitors like VU6036720 is essential for studying the physiological roles of these channels and exploring their therapeutic potential.[5][6] This document provides detailed protocols for determining the inhibitory activity of VU6036720 using thallium flux assays and whole-cell patch clamp electrophysiology.

Quantitative Data Summary: Inhibitory Potency of VU6036720

The inhibitory activity of this compound has been quantified using multiple experimental techniques. The half-maximal inhibitory concentration (IC50) values demonstrate its potency and selectivity for the heteromeric Kir4.1/5.1 channel over its homomeric counterpart and other related channels.

CompoundTarget ChannelAssay MethodIC50 Value (μM)
VU6036720 Kir4.1/5.1 Electrophysiology / Tl+ Flux 0.24 [1][2][4][7][8]
VU6036720Kir4.1 (homomeric)Electrophysiology / Tl+ Flux>10[8]
VU0134992Kir4.1/5.1Electrophysiology9.0[9]
VU0134992Kir4.1 (homomeric)Electrophysiology0.97[9][10]
FluoxetineKir4.1Electrophysiology10[5]

Signaling Pathway and Mechanism of Action

Heteromeric Kir4.1/5.1 channels are located in the basolateral membrane of cells, such as in the distal convoluted tubule of the kidney. They play a key role in recycling K+ ions back into the cell, which is essential for maintaining the activity of the Na+/K+-ATPase. This process helps establish a hyperpolarized membrane potential. VU6036720 acts as a pore blocker, binding within the ion-conduction pathway to inhibit the flow of K+ ions, thereby depolarizing the membrane.[4][5]

Kir41_51 Kir4.1/5.1 Channel K+ Ion Flow NaK_ATPase Na+/K+-ATPase 3 Na+ out 2 K+ in Na_out Na+ NaK_ATPase->Na_out K_in K+ NaK_ATPase->K_in K_out K+ K_out->Kir41_51 K+ Influx K_in->NaK_ATPase Na_in Na+ Na_in->NaK_ATPase VU6036720 VU6036720 VU6036720->Kir41_51 Inhibition (Pore Block)

Caption: Mechanism of Kir4.1/5.1 channel inhibition by VU6036720.

Experimental Protocols

High-Throughput Thallium (Tl+) Flux Assay

This assay is a fluorescence-based method used for high-throughput screening (HTS) of Kir channel modulators.[5][6] It relies on the principle that Tl+ ions can permeate K+ channels and be detected by a fluorescent dye, such as FluoZin-2, inside the cell.[5][6]

Experimental Workflow

Caption: Workflow for the Thallium (Tl+) Flux Assay.

Detailed Protocol

  • Cell Culture: HEK-293 cells stably expressing Kir4.1/5.1 are cultured overnight in Dulbecco's modified Eagle's medium with 10% FBS at 37°C and 5% CO2 in 384-well, clear-bottomed plates.[4][5]

  • Dye Loading: The culture medium is removed, and cells are loaded with a Tl+-sensitive fluorescent dye (e.g., FluoZin-2 AM) as per the manufacturer's instructions.

  • Compound Addition: Test compounds, including various concentrations of this compound and controls, are diluted in assay buffer and added to the wells. The plates are incubated for a specified period (e.g., 4 minutes) to allow compound binding.[11]

  • Fluorescence Measurement: The plates are placed in a fluorescence plate reader. A baseline fluorescence reading is taken for several minutes.[5]

  • Thallium Stimulation: A stimulus buffer containing Tl+ is added to initiate ion flux through the Kir4.1/5.1 channels.[11]

  • Data Acquisition: The increase in fluorescence, corresponding to Tl+ influx, is recorded in real-time for 2-4 minutes.[5][11]

  • Data Analysis: The rate of Tl+ influx is calculated from the fluorescence signal. Concentration-response curves are generated by plotting the percentage of inhibition against the compound concentration. IC50 values are determined by fitting the data to a four-parameter logistic equation.[5]

Whole-Cell Patch Clamp Electrophysiology

This "gold standard" technique provides a direct measure of ion channel activity and is used to validate hits from HTS assays.[9] It allows for precise control of the cell membrane potential and measurement of the ionic currents flowing through the channels.

Experimental Workflow

Caption: Workflow for Whole-Cell Patch Clamp Electrophysiology.

Detailed Protocol

  • Cell Preparation: HEK-293T cells are transfected with a bicistronic vector (e.g., pBudCE4.1-Kir4.1/5.1) to ensure co-expression of both subunits. The cells are then dissociated and plated on poly-L-lysine–coated coverslips.[4]

  • Solutions:

    • Intracellular (Pipette) Solution: Contains (in mM): 135 KCl, 2 MgCl2, 1 EGTA, 10 HEPES, and 2 Na2ATP. pH is adjusted to 7.3 with KOH.[4]

    • Extracellular (Bath) Solution: Contains (in mM): 135 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 5 glucose, and 10 HEPES. pH is adjusted to 7.4 with NaOH.[4][11]

  • Recording:

    • A glass micropipette (2–3 MΩ) filled with intracellular solution is used to form a gigaseal with a single cell to achieve the whole-cell configuration.[4]

    • The cell is voltage-clamped at a holding potential of -75 mV using an amplifier like the Axopatch 200B.[4]

    • Currents are evoked using a voltage protocol, for example, a 200 ms step to -120 mV followed by a ramp to +120 mV, applied every 5 seconds.[4]

  • Compound Application: After recording a stable baseline current, the bath solution is exchanged for solutions containing increasing concentrations of this compound.

  • Data Acquisition and Analysis:

    • Data are acquired at 5 kHz and filtered at 1 kHz.[4][11]

    • At the end of the experiment, a high concentration of a non-specific Kir channel blocker like Barium (Ba2+, e.g., 2 mM) is applied to measure the residual leak current, which is then subtracted from the recordings.[4]

    • The percentage of current inhibition at each VU6036720 concentration is calculated relative to the baseline.

    • IC50 values are determined by fitting the concentration-response data with the Hill equation using non-linear regression analysis.[4]

References

Application Notes and Protocols: Understanding the Limitations of VU6036720 Hydrochloride for In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

VU6036720 hydrochloride has been identified as a potent and selective in vitro inhibitor of heteromeric Kir4.1/5.1 inward rectifier potassium channels.[1][2][3] While its discovery marked a significant step forward in developing pharmacological tools to study these channels, subsequent in vivo investigations have revealed critical limitations that hinder its direct application in animal models. These notes provide a detailed overview of these limitations, supported by quantitative data, experimental protocols, and visual diagrams to guide researchers in the appropriate use of this compound.

Core Limitations for In Vivo Applications

The primary obstacle for the in vivo use of this compound stems from its unfavorable pharmacokinetic properties. Despite high in vitro potency, the compound fails to achieve sufficient target engagement in living organisms due to:

  • High Clearance: The body rapidly metabolizes and eliminates VU6036720, leading to a short half-life in the systemic circulation.[1][2]

  • High Plasma Protein Binding: A significant fraction of the compound binds to proteins in the blood, rendering it unavailable to interact with its intended target, the Kir4.1/5.1 channels.[1][2]

  • Low Oral Bioavailability: The fraction of the drug that reaches the systemic circulation after oral administration is low.[4]

These factors collectively contribute to suboptimal drug exposure at the target tissues, thereby precluding the observation of in vivo pharmacological effects, as demonstrated in renal clearance studies in mice.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound, highlighting the disparity between its in vitro efficacy and its challenging in vivo profile.

Table 1: In Vitro Potency and Selectivity of VU6036720

Target/Off-TargetIC50 (µM)Selectivity vs. Kir4.1/5.1Reference
Kir4.1/5.1 (heteromer) 0.24 - [1][2][3][4]
Kir4.1 (homomer)>10>40-fold[2][4]
Kir3.1/3.2, Kir3.1/3.4>30>125-fold[4]
Kir6.2/SUR1, Kir6.1/SUR2b>30>125-fold[4]
hERG (Kv11.1) 6.4 ~27-fold [4]

Table 2: In Vivo Pharmacokinetic and Dosing Information for VU6036720

ParameterSpeciesValue/DoseOutcomeReference
In Vivo StudyMouse30 and 100 mg/kgNo diuretic response observed[4]
Pharmacokinetic ProfileMouseNot specifiedHigh clearance and plasma protein binding[1][2]
Oral BioavailabilityNot specifiedLow-[4]

Signaling Pathway and Mechanism of Action

VU6036720 acts as a pore blocker of the Kir4.1/5.1 channel.[1][2] It is suggested to bind within the ion-conduction pathway, thereby inhibiting the flow of potassium ions. This mechanism was elucidated through electrophysiology studies where elevating extracellular potassium concentration reduced the inhibitory activity of the compound.[1][2]

cluster_membrane Cell Membrane Kir41_51 Kir4.1/5.1 Channel Block Pore Blockade Kir41_51->Block K_ion K+ Ion K_ion->Kir41_51 Normal flow VU6036720 VU6036720 VU6036720->Kir41_51 Binds to pore Inhibition Inhibition of K+ Efflux Block->Inhibition

Mechanism of VU6036720 Action

Experimental Protocols

The limitations of VU6036720 for in vivo studies were primarily established through renal clearance experiments in mice.

Protocol: Mouse Renal Clearance Study

  • Animal Model: Male C57BL/6 mice.

  • Housing: Standard laboratory conditions with ad libitum access to food and water.

  • Acclimation: Animals were acclimated for at least one week prior to the experiment.

  • Drug Administration: this compound was administered, likely via intraperitoneal (IP) or oral (PO) routes, at doses of 30 mg/kg and 100 mg/kg.[4] The vehicle used for dissolution was not specified in the available literature.

  • Urine Collection: Following administration, mice were placed in metabolic cages for the collection of urine over a defined period (e.g., 4-6 hours).

  • Parameters Measured:

    • Urine volume

    • Urine electrolyte concentrations (e.g., Na+, K+, Cl-)

  • Expected Outcome for a Kir4.1/5.1 Inhibitor: Inhibition of Kir4.1/5.1 channels in the renal tubules is expected to cause a diuretic and natriuretic effect, leading to increased urine output and sodium excretion.

  • Observed Outcome with VU6036720: No significant diuretic response was observed at the tested doses, indicating a lack of target engagement in the kidney.[1][2][4]

Workflow for Assessing In Vivo Suitability of a Compound

The case of VU6036720 underscores the importance of a structured workflow in preclinical drug development to assess the in vivo suitability of a compound.

InVitro In Vitro Potency & Selectivity (VU6036720: IC50 = 0.24 µM) PK Pharmacokinetic Profiling (High clearance, high plasma protein binding) InVitro->PK InVivo In Vivo Efficacy Studies (Mouse renal clearance) PK->InVivo Decision Decision Point: Proceed to further in vivo studies? InVivo->Decision Revise Revise Chemical Structure or Formulation Decision->Revise No Stop Limit to in vitro/ex vivo use Decision->Stop No

Preclinical Assessment Workflow

Logical Relationship of Limitations

The interplay between the different limiting factors of VU6036720 can be visualized as a cascade of events that ultimately prevent its in vivo efficacy.

HighClearance High Clearance LowExposure Low Systemic Exposure HighClearance->LowExposure HighBinding High Plasma Protein Binding HighBinding->LowExposure LowBioavailability Low Oral Bioavailability LowBioavailability->LowExposure LackOfEfficacy Lack of In Vivo Efficacy LowExposure->LackOfEfficacy

Cascade of In Vivo Limitations

Conclusion and Recommendations

This compound remains a valuable research tool for in vitro and ex vivo studies of Kir4.1/5.1 channel function due to its high potency and selectivity.[1][2] However, researchers should be aware of its significant limitations for in vivo applications. The unfavorable pharmacokinetic profile, characterized by high clearance and plasma protein binding, prevents the attainment of therapeutic concentrations at the target site.

For future in vivo research targeting Kir4.1/5.1 channels, the following should be considered:

  • Medicinal Chemistry Efforts: The development of new analogs of VU6036720 with improved pharmacokinetic properties is necessary.

  • Alternative Formulations: Exploration of novel drug delivery systems could potentially enhance the systemic exposure of VU6036720.

  • Use as a Preclinical Tool: Despite its in vivo limitations, VU6036720 can serve as a crucial tool compound to validate assays and screening platforms for the discovery of new Kir4.1/5.1 inhibitors with better drug-like properties.

It is imperative for scientists to consider these limitations in their experimental design to avoid misinterpretation of negative in vivo data and to guide the development of the next generation of Kir4.1/5.1 inhibitors.

References

Troubleshooting & Optimization

Technical Support Center: VU6036720 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VU6036720 hydrochloride.

Frequently Asked Questions (FAQs)

1. What is this compound?

This compound is a potent and selective in vitro inhibitor of the heteromeric inwardly rectifying potassium (Kir) channels Kir4.1/5.1.[1][2][3] It has an IC50 value of 0.24 µM for Kir4.1/5.1 channels.[1][3] This compound is a valuable tool for research in areas such as neuroscience and nephrology, particularly for studying the roles of Kir4.1/5.1 channels in the brain and kidneys.[1]

2. What is the mechanism of action of this compound?

VU6036720 acts as a pore blocker of the Kir4.1/5.1 channel, binding within the ion-conduction pathway.[4][5] Its inhibitory action leads to a reduction in the channel's open-state probability and a decrease in the single-channel current amplitude.[4][5]

3. In which solvents is this compound soluble?

The solubility of this compound varies across different solvents. It is soluble in DMSO, slightly soluble in acetonitrile, and sparingly soluble in aqueous solutions.[6][7] For detailed solubility information, please refer to the table below.

4. How should I prepare a stock solution of this compound?

To prepare a stock solution, dissolve this compound in an appropriate solvent, such as DMSO.[6] It is recommended to purge the solvent with an inert gas before dissolving the compound.[6] For biological experiments, ensure that the final concentration of the organic solvent is low enough to not cause physiological effects.[6]

5. What are the recommended storage conditions for this compound?

For long-term storage, this compound solid should be stored at -20°C, where it is stable for at least four years.[6][7] Stock solutions in solvent can be stored at -80°C for up to 6 months or at -20°C for up to 1 month in a sealed container, protected from moisture and light.[1] It is not recommended to store aqueous solutions for more than one day.[6]

Data Presentation

Table 1: Solubility of this compound

SolventSolubilityNotes
DMSO40 mg/mL (84.50 mM)Ultrasonic and warming to 60°C may be required. Use newly opened, anhydrous DMSO for best results.[1]
AcetonitrileSlightly Soluble[6][7]
Water / Aqueous BuffersSparingly Soluble / Slightly SolubleTo enhance aqueous solubility, dilute from a stock solution in an organic solvent.[6][7]

Table 2: Stability and Storage of this compound

FormStorage TemperatureStabilityStorage Conditions
Solid-20°C≥ 4 yearsSealed, away from moisture and light.[6][7]
In Solvent-80°C6 monthsSealed, away from moisture and light.[1]
In Solvent-20°C1 monthSealed, away from moisture and light.[1]
Aqueous SolutionNot Recommended for Storage≤ 1 day[6]

Experimental Protocols

In Vitro Inhibition of Kir4.1/5.1 Channels using Patch-Clamp Electrophysiology

This protocol is a general guideline based on methodologies reported for VU6036720.[4]

  • Cell Culture and Transfection:

    • Use a suitable cell line, such as Chinese Hamster Ovary (CHO) cells, which have low endogenous K+ channel activity.[4]

    • Co-transfect the cells with plasmids encoding Kir4.1 and Kir5.1 subunits. An eGFP plasmid can be included for easy identification of transfected cells.[4]

    • Allow 24-48 hours for channel expression before conducting experiments.[4]

  • Solution Preparation:

    • External Solution (in mM): 150 NaCl, 5 KCl, 1 CaCl2, 2 MgCl2, 5 glucose, and 10 HEPES. Adjust pH to 7.35 with NaOH.[4]

    • This compound Stock Solution: Prepare a concentrated stock solution in DMSO.

  • Electrophysiological Recording:

    • Perform cell-attached or whole-cell voltage-clamp recordings using an appropriate amplifier and data acquisition system.[4]

    • Use a step-ramp voltage protocol to evoke inwardly rectifying K+ currents.[4]

    • Apply this compound at various concentrations to the external solution to determine the concentration-response relationship and IC50 value.

Troubleshooting Guides

Problem 1: Difficulty dissolving this compound in aqueous solutions.

  • Cause: this compound has limited solubility in water.[6][7]

  • Solution:

    • Prepare a high-concentration stock solution in DMSO.[6]

    • Dilute the stock solution into your aqueous buffer or isotonic saline to the desired final concentration immediately before use.[6]

    • Ensure the final DMSO concentration is minimal to avoid off-target effects.

Problem 2: Inconsistent or weak inhibition of Kir4.1/5.1 channels in electrophysiology experiments.

  • Cause A: Compound precipitation. The compound may precipitate out of the aqueous solution, especially at higher concentrations.

    • Solution: Visually inspect the solution for any precipitate. If observed, prepare a fresh dilution from the stock solution. Consider lowering the final concentration if precipitation is persistent.

  • Cause B: Compound degradation. Aqueous solutions of this compound are not stable for long periods.[6]

    • Solution: Always prepare fresh dilutions from a frozen stock solution for each experiment. Avoid using aqueous solutions that are more than a day old.[6]

  • Cause C: General patch-clamp issues. Problems with the seal, pipette, or cell health can affect results.

    • Solution: Ensure a gigaohm seal is formed. Use high-quality pipettes with appropriate resistance. Confirm that the cells are healthy and properly expressing the channels of interest.

Problem 3: No diuretic response observed in in vivo animal studies.

  • Cause: VU6036720 has been reported to have low oral bioavailability and high hepatic clearance, which may prevent it from reaching the target in sufficient concentrations in vivo.[4][7]

  • Solution: This compound is best suited for in vitro and ex vivo experiments.[4][5] For in vivo studies, alternative delivery methods or different compounds may need to be considered.

Visualizations

Signaling_Pathway cluster_astrocyte Astrocyte cluster_extracellular Extracellular Space cluster_neuron Neuron Kir41_51 Kir4.1/5.1 Channel K_buffering K+ Buffering Kir41_51->K_buffering Glu_uptake Glutamate Uptake (EAATs) Kir41_51->Glu_uptake Maintains membrane potential for BDNF BDNF Expression Kir41_51->BDNF Modulates K_ion K+ K_buffering->K_ion Uptake K_buffering->K_ion Inhibited Glutamate Glutamate Glu_uptake->Glutamate Reduced Uptake K_ion->Kir41_51 Influx Neuronal_excitability Neuronal Excitability K_ion->Neuronal_excitability Increases Glutamate->Glu_uptake Uptake Glutamate->Neuronal_excitability Increases VU6036720 VU6036720 VU6036720->Kir41_51 Inhibits

Caption: Role of Kir4.1/5.1 in Astrocytes and Inhibition by VU6036720.

Troubleshooting_Workflow start Experiment Start: Inconsistent/No Inhibition check_solubility Is the compound fully dissolved in the aqueous buffer? start->check_solubility prepare_fresh Prepare fresh dilution from DMSO stock immediately before use. check_solubility->prepare_fresh No check_solution_age Is the aqueous solution older than one day? check_solubility->check_solution_age Yes prepare_fresh->check_solution_age check_solution_age->prepare_fresh Yes check_electrophys_setup Are there any issues with the electrophysiology setup (e.g., seal, cell health)? check_solution_age->check_electrophys_setup No troubleshoot_ephys Troubleshoot patch-clamp procedure (check for leaks, cell viability, etc.). check_electrophys_setup->troubleshoot_ephys Yes success Problem Resolved check_electrophys_setup->success No troubleshoot_ephys->success

Caption: Troubleshooting workflow for in vitro experiments with VU6036720.

References

Preparing a stock solution of VU6036720 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: VU6036720 hydrochloride

This guide provides detailed instructions and troubleshooting advice for the preparation and handling of stock solutions of this compound for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a potent and selective in vitro inhibitor of the heteromeric Kir4.1/5.1 inward rectifier potassium channels.[1][2] It has an IC50 value of 0.24 μM for Kir4.1/5.1 channels.[1][3] This compound is a valuable tool for research related to brain and kidney function where these channels play a crucial role.[1]

Q2: What are the essential chemical properties of this compound?

Understanding the fundamental properties of a compound is critical for its effective use in experiments. Key data for this compound is summarized below.

PropertyValueSource
Molecular Formula C₂₀H₂₂ClFN₄O₂S • HCl[3][4]
Formula Weight 473.4 g/mol [3][4]
Purity ≥95%[3][4]
Formulation Solid[3][4]
IC₅₀ 0.24 µM (for Kir4.1/5.1 channels)[1][3]
Solubility Soluble in DMSO, Slightly Soluble in Acetonitrile, Sparingly Soluble in Water[3][4]

Q3: How should I prepare a stock solution of this compound?

The recommended solvent for preparing a primary stock solution is DMSO due to the compound's high solubility in it.[3][4] A detailed step-by-step protocol is provided in the "Experimental Protocols" section below.

Q4: My this compound is not dissolving. What can I do?

If you encounter solubility issues, consider the following troubleshooting steps:

  • Ensure the correct solvent is being used. DMSO is the recommended solvent for the primary stock.[3][4] The compound is only slightly soluble in water and acetonitrile.[3][4]

  • Gently warm the solution. Warming the solution to 37°C can aid in dissolution. Avoid excessive heat, which could degrade the compound.

  • Briefly sonicate the mixture. Sonication can help break up particulates and enhance solubilization.

  • Confirm the correct concentration. Attempting to make a solution at a concentration higher than the solvent's capacity will result in incomplete dissolution. Refer to the solubility data to select an appropriate concentration.

Q5: What is the proper way to store this compound?

Proper storage is essential to maintain the stability and activity of the compound.

  • Solid Form: The solid compound should be stored at -20°C and is stable for at least four years.[3][4]

  • Stock Solution: Once prepared, the stock solution should be aliquoted into single-use vials to prevent inactivation from repeated freeze-thaw cycles.[1] Store these aliquots sealed, away from moisture and light.[1]

    • Store at -80°C for use within 6 months.[1]

    • Store at -20°C for use within 1 month.[1]

  • Aqueous Solutions: It is not recommended to store aqueous solutions for more than one day.[4] These should be prepared fresh for each experiment by diluting the DMSO stock solution.[4]

Experimental Protocols

Protocol: Preparing a 10 mM Stock Solution in DMSO

This protocol describes the preparation of 1 mL of a 10 mM stock solution of this compound.

1. Materials:

  • This compound (Formula Weight: 473.4 g/mol )
  • Dimethyl sulfoxide (DMSO), anhydrous
  • Calibrated analytical balance
  • Microcentrifuge tubes or amber glass vials
  • Pipettes

2. Calculation:

  • First, determine the mass of this compound required.
  • Mass (g) = Molarity (mol/L) x Volume (L) x Formula Weight ( g/mol )
  • Mass = (0.010 mol/L) x (0.001 L) x (473.4 g/mol )
  • Mass = 0.004734 g = 4.734 mg

3. Procedure:

  • Carefully weigh out 4.734 mg of this compound powder and place it into a clean vial.
  • Add 1 mL of anhydrous DMSO to the vial.
  • Cap the vial securely and vortex thoroughly until the solid is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to assist dissolution if needed.
  • Once dissolved, aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.
  • Label the vials clearly with the compound name, concentration, solvent, and preparation date.
  • Store the aliquots as recommended (-80°C for long-term, -20°C for short-term).[1]

Visualized Workflow

The following diagram illustrates the standard workflow for preparing a stock solution of this compound.

G cluster_prep Step 1: Preparation cluster_dissolve Step 2: Dissolution cluster_store Step 3: Storage weigh Weigh 4.734 mg of This compound add_solvent Add 1 mL of anhydrous DMSO weigh->add_solvent dissolve Vortex until fully dissolved add_solvent->dissolve troubleshoot Soluble? dissolve->troubleshoot assist Apply gentle heat or sonication troubleshoot->assist No aliquot Aliquot into single-use vials troubleshoot->aliquot Yes assist->dissolve store Store at -80°C (6 months) or -20°C (1 month) aliquot->store

Caption: Workflow for preparing this compound stock solution.

References

Technical Support Center: VU6036720 Hydrochloride Patch-Clamp Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing VU6036720 hydrochloride in patch-clamp experiments.

Troubleshooting Guide

This guide addresses common issues encountered during patch-clamp recordings of Kir4.1/Kir5.1 channels when using this compound.

Issue Potential Cause Recommended Solution
No or Weak Inhibition by VU6036720 Compound Degradation: this compound solution may have degraded due to improper storage or multiple freeze-thaw cycles.Prepare fresh aliquots of VU6036720 from a stock solution stored at -20°C for short-term use or -80°C for long-term storage. Avoid repeated freezing and thawing.
Incorrect Concentration: The final concentration of VU6036720 in the bath solution may be too low to elicit a significant block.Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell type and experimental conditions. A typical starting concentration is around the IC50 value of 0.24 µM.[1]
Low Channel Expression: The cells may have low or no expression of the target Kir4.1/Kir5.1 channels.Verify channel expression using molecular techniques such as RT-PCR or immunocytochemistry. If using a transient transfection system, optimize transfection efficiency.
pH of External Solution: The activity of Kir4.1/Kir5.1 channels is pH-sensitive. An inappropriate pH can affect channel gating and inhibitor binding.Ensure the pH of the external solution is maintained at a physiological level (typically 7.4) and is stable throughout the experiment.
Unstable Seal or Whole-Cell Configuration Poor Cell Health: Cells may be unhealthy, leading to fragile membranes and difficulty in forming a stable giga-seal.Use cells from a healthy, low-passage number culture. Ensure proper osmolarity and sterility of all solutions.
Pipette Issues: The patch pipette may have an inappropriate tip size or shape, or it may be dirty.Fabricate fresh pipettes with a resistance of 3-7 MΩ. Fire-polish the tip to ensure a smooth surface for sealing.
Mechanical Drift: The micromanipulator or recording setup may be drifting, causing mechanical stress on the patch.Ensure the patch-clamp rig is on a vibration-isolation table and that all components are securely fastened. Allow the setup to thermally equilibrate before starting recordings.
High Electrical Noise Grounding Issues: Improper grounding of the patch-clamp setup is a common source of electrical noise.Ensure all components of the setup (microscope, micromanipulator, perfusion system, Faraday cage) are properly grounded to a common ground point.
Solution Contamination: Particulates or contaminants in the internal or external solutions can introduce noise.Filter all solutions on the day of the experiment using a 0.2 µm filter.
Perfusion System: Bubbles or flow rate fluctuations in the perfusion system can introduce noise.Degas solutions before use and ensure a smooth, continuous flow rate.
Run-down of Kir4.1/Kir5.1 Current Washout of Intracellular Factors: Essential intracellular signaling molecules that modulate channel activity may be dialyzed out during whole-cell recording.Consider using the perforated patch-clamp technique to preserve the intracellular environment. Include ATP and GTP in the internal solution to support cellular metabolism.
Channel Desensitization: Prolonged exposure to VU6036720 or other experimental conditions may lead to channel desensitization.Apply the compound for the shortest duration necessary to observe a stable effect. Include washout periods to assess the reversibility of the block.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a pore blocker of the heteromeric Kir4.1/Kir5.1 inward rectifier potassium channel. It acts by physically obstructing the ion conduction pathway, which reduces the channel's open-state probability and the amplitude of the single-channel current.

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is soluble in water and DMSO. For long-term storage, it is recommended to store the solid compound and stock solutions at -20°C or -80°C. Prepare fresh working solutions daily and avoid multiple freeze-thaw cycles.

Q3: Is VU6036720 selective for Kir4.1/Kir5.1 channels?

A3: Yes, VU6036720 is a selective inhibitor of heteromeric Kir4.1/Kir5.1 channels. It shows significantly lower potency against homomeric Kir4.1 channels and other Kir channel subtypes.

Q4: What are the expected characteristics of Kir4.1/Kir5.1 currents in patch-clamp recordings?

A4: Kir4.1/Kir5.1 channels exhibit inward rectification, meaning they pass potassium ions more readily into the cell at membrane potentials negative to the potassium reversal potential than out of the cell at more positive potentials. The current-voltage (I-V) relationship will show a characteristic larger inward current compared to the outward current.

Q5: How can I confirm that the observed inhibition is specific to the action of VU6036720?

A5: To confirm specificity, you can perform several control experiments:

  • Vehicle Control: Apply the vehicle (e.g., DMSO) at the same final concentration used for VU6036720 to ensure it has no effect on the channel activity.

  • Dose-Response Curve: Demonstrate a concentration-dependent inhibition.

  • Washout: Show that the inhibitory effect is reversible upon removal of the compound.

  • Use of an inactive analog: If available, test a structurally similar but inactive compound to show that the effect is not due to non-specific interactions.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Table 1: Potency of this compound

Parameter Value Target
IC500.24 µMHeteromeric Kir4.1/Kir5.1 channels

Table 2: Selectivity Profile of this compound

Channel IC50 / % Inhibition
Homomeric Kir4.1>10 µM
Other Kir channelsLow activity at concentrations that inhibit Kir4.1/Kir5.1

Experimental Protocols

Whole-Cell Patch-Clamp Protocol for Recording Kir4.1/Kir5.1 Currents

This protocol is designed for recording whole-cell currents from cells expressing Kir4.1/Kir5.1 channels and assessing the inhibitory effect of this compound.

Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm.

  • Internal Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.

  • VU6036720 Stock Solution: 10 mM in DMSO. Store at -20°C.

Procedure:

  • Prepare fresh external and internal solutions and filter them (0.2 µm).

  • Prepare working concentrations of VU6036720 by diluting the stock solution in the external solution on the day of the experiment.

  • Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with the internal solution.

  • Establish a whole-cell patch-clamp configuration on a cell expressing Kir4.1/Kir5.1 channels.

  • Hold the cell at a holding potential of -80 mV.

  • Apply a series of voltage steps (e.g., from -120 mV to +60 mV in 20 mV increments) to elicit Kir4.1/Kir5.1 currents.

  • Record baseline currents in the absence of the compound.

  • Perfuse the cell with the desired concentration of VU6036720 and repeat the voltage-step protocol to record the inhibited currents.

  • Wash out the compound by perfusing with the external solution to assess the reversibility of the inhibition.

Single-Channel Patch-Clamp Protocol

This protocol is for recording single-channel currents from cell-attached or excised patches containing Kir4.1/Kir5.1 channels.

Solutions:

  • Pipette Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES. Adjust pH to 7.4 with KOH.

  • Bath Solution (for cell-attached): Same as the external solution for whole-cell recording.

  • Bath Solution (for excised inside-out patch): Same as the internal solution for whole-cell recording.

Procedure:

  • Prepare and filter solutions as described for the whole-cell protocol.

  • Use high-resistance pipettes (5-10 MΩ) to isolate a small patch of the membrane.

  • Establish a high-resistance seal (>1 GΩ) in the cell-attached configuration.

  • Record single-channel openings at a fixed holding potential.

  • To study the effect of VU6036720 in a cell-attached patch, include the compound in the pipette solution.

  • For an excised inside-out patch, after forming a cell-attached patch, pull the pipette away from the cell to excise the membrane patch.

  • Apply VU6036720 to the intracellular side of the channel by adding it to the bath solution.

Visualizations

experimental_workflow General Patch-Clamp Workflow for VU6036720 cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis prep_solutions Prepare & Filter Solutions pull_pipette Pull & Fire-Polish Pipette prep_solutions->pull_pipette form_seal Form Giga-Seal pull_pipette->form_seal establish_config Establish Whole-Cell or Excised Patch form_seal->establish_config record_baseline Record Baseline Currents establish_config->record_baseline apply_vu6036720 Apply VU6036720 record_baseline->apply_vu6036720 record_inhibition Record Inhibited Currents apply_vu6036720->record_inhibition washout Washout Compound record_inhibition->washout analyze_data Analyze Current Amplitude, Kinetics, etc. washout->analyze_data dose_response Construct Dose-Response Curve analyze_data->dose_response

Caption: A flowchart of the patch-clamp experiment using VU6036720.

signaling_pathway Mechanism of VU6036720 Inhibition cluster_channel Kir4.1/Kir5.1 Channel cluster_inhibitor Inhibitor cluster_effect Effect channel Kir4.1/Kir5.1 pore Ion Conduction Pore block Pore Block pore->block vu6036720 VU6036720 vu6036720->pore Binds to inhibition Inhibition of K+ Current block->inhibition

Caption: The inhibitory mechanism of VU6036720 on Kir4.1/Kir5.1 channels.

troubleshooting_logic Troubleshooting Logic for 'No Inhibition' cluster_checks Verification Steps cluster_solutions Corrective Actions start No Inhibition Observed check_compound Is VU6036720 solution fresh & correct concentration? start->check_compound check_expression Is Kir4.1/Kir5.1 expression confirmed? check_compound->check_expression Yes remake_compound Prepare fresh VU6036720 solution check_compound->remake_compound No check_solutions Are external/internal solutions correct (pH, osmolarity)? check_expression->check_solutions Yes verify_expression Verify channel expression (e.g., PCR) check_expression->verify_expression No check_seal Is the recording stable (seal, access)? check_solutions->check_seal Yes remake_solutions Prepare fresh recording solutions check_solutions->remake_solutions No check_seal->start Yes, issue persists repatch Re-patch or optimize recording conditions check_seal->repatch No

Caption: A decision tree for troubleshooting lack of inhibition by VU6036720.

References

Potential off-target effects of VU6036720 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of VU6036720 hydrochloride. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: The primary target of this compound is the heteromeric Kir4.1/5.1 inward rectifier potassium channel, with a reported half-maximal inhibitory concentration (IC50) of 0.24 µM.[1][2][3][4] VU6036720 is a potent and selective inhibitor of this channel.[1][2][5]

Q2: What are the known off-target effects of this compound?

A2: The most significant known off-target effect of VU6036720 is the inhibition of the human ether-a-go-go-related gene (hERG) potassium channel (Kv11.1), with a reported IC50 of 6.4 µM.[4] It is reported to be selective against a panel of other Kir channels at a concentration of 30 µM, including Kir3.1/3.2, Kir3.1/3.4, Kir6.2/SUR1, and Kir6.1/SUR2b.[4]

Q3: What is the selectivity profile of VU6036720?

A3: VU6036720 demonstrates greater than 40-fold selectivity for the heteromeric Kir4.1/5.1 channel over the homomeric Kir4.1 channel (IC50 > 10 µM).[1][2][5] The selectivity for Kir4.1/5.1 over hERG is approximately 27-fold.

Q4: Are there any known issues with the in vivo application of VU6036720?

A4: Yes, studies have indicated that VU6036720 has high clearance and plasma protein binding, which may limit its target engagement in vivo.[1][2][5] This is a critical consideration for researchers designing in vivo experiments.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected cardiovascular effects in in vitro or ex vivo models (e.g., changes in action potential duration). Inhibition of the hERG (Kv11.1) channel.- Confirm the concentration of VU6036720 being used. - Consider the 6.4 µM IC50 for hERG and assess if the experimental concentration is sufficient to cause this off-target effect. - If possible, use a more selective Kir4.1/5.1 inhibitor or a known hERG channel blocker as a control to differentiate the effects.
Lack of expected physiological effect in in vivo studies despite potent in vitro activity. High plasma protein binding and rapid clearance of VU6036720.[1][2][5]- Measure the free plasma concentration of VU6036720 to ensure it is reaching the target tissue at a sufficient concentration. - Consider alternative dosing regimens or routes of administration to improve pharmacokinetic properties.
Variability in experimental results when assessing Kir channel inhibition. Differences in assay conditions, such as extracellular potassium concentration.- The inhibitory potency of VU6036720 can be influenced by extracellular potassium levels, as it is a pore blocker.[1][2][5] - Standardize and report the extracellular potassium concentration in all experiments.
Apparent non-specific effects on cell health or signaling pathways. Potential for unknown off-target interactions.- Conduct a broader off-target screening against a panel of receptors and enzymes (e.g., a CEREP safety panel) to identify other potential interactions. - Include appropriate negative controls (e.g., vehicle-treated cells, cells expressing a non-sensitive channel) to isolate the specific effects of VU6036720.

Quantitative Data Summary

Table 1: Inhibitory Activity of this compound

Target IC50 (µM) Selectivity vs. Kir4.1/5.1 Reference
Kir4.1/5.1 (heteromer) 0.24-[1][2][3][4]
Kir4.1 (homomer) >10>40-fold[4]
hERG (Kv11.1) 6.4~27-fold[4]
Kir3.1/3.2 >30>125-fold[4]
Kir3.1/3.4 >30>125-fold[4]
Kir6.2/SUR1 >30>125-fold[4]
Kir6.1/SUR2b >30>125-fold[4]

Experimental Protocols

Thallium Flux Assay for Kir Channel Activity

This protocol is a generalized method for assessing Kir channel activity using a thallium-sensitive fluorescent dye.

Principle: Thallium (Tl+) is a surrogate for potassium (K+) and can pass through open K+ channels. The influx of Tl+ is detected by a fluorescent indicator, providing a measure of channel activity.

Materials:

  • Cells stably expressing the Kir channel of interest (e.g., HEK293 cells)

  • Thallium-sensitive dye (e.g., FluoZin-2)

  • Pluronic acid

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.3)

  • Thallium stimulus buffer

  • This compound stock solution

  • 384-well microplates

Procedure:

  • Cell Plating: Plate cells in a 384-well microplate and culture overnight.

  • Dye Loading:

    • Prepare a dye loading solution containing the thallium-sensitive dye and pluronic acid in the assay buffer.

    • Remove the culture medium from the cells and add the dye loading solution.

    • Incubate for approximately 60 minutes at room temperature in the dark.

  • Compound Incubation:

    • Wash the cells with the assay buffer to remove excess dye.

    • Add the assay buffer containing various concentrations of VU6036720 or vehicle control to the wells.

    • Incubate for a predetermined time (e.g., 20 minutes) at room temperature.

  • Thallium Flux Measurement:

    • Use a kinetic plate reader to measure baseline fluorescence.

    • Add the thallium stimulus buffer to initiate Tl+ influx.

    • Continue to measure fluorescence at regular intervals to monitor the change in signal.

  • Data Analysis:

    • Calculate the rate of thallium influx from the fluorescence measurements.

    • Normalize the data to the vehicle control and plot a concentration-response curve to determine the IC50 value.

Automated Patch Clamp Assay for hERG (Kv11.1) Channel Activity

This protocol describes a generalized method for assessing hERG channel inhibition using an automated patch-clamp system.

Principle: Whole-cell patch-clamp electrophysiology directly measures the ion current flowing through the hERG channels in response to a specific voltage protocol.

Materials:

  • Cells stably expressing the hERG channel (e.g., HEK293 or CHO cells)

  • Automated patch-clamp system (e.g., QPatch or IonWorks)

  • Extracellular and intracellular solutions appropriate for hERG recordings

  • This compound stock solution

Procedure:

  • Cell Preparation: Harvest and prepare a single-cell suspension of the hERG-expressing cells.

  • System Setup: Prime the automated patch-clamp system with the extracellular and intracellular solutions.

  • Cell Sealing and Whole-Cell Configuration: The system will automatically trap cells and form giga-ohm seals, followed by establishing a whole-cell configuration.

  • Current Recording:

    • Apply a voltage-clamp protocol designed to elicit and measure the hERG tail current.

    • Record baseline hERG currents in the presence of the vehicle control.

  • Compound Application:

    • Perfuse the cells with the extracellular solution containing increasing concentrations of VU6036720.

    • Record the hERG currents at each concentration after a steady-state block is achieved.

  • Data Analysis:

    • Measure the amplitude of the hERG tail current at each concentration.

    • Normalize the current to the baseline and plot a concentration-response curve to calculate the IC50 value.

Visualizations

cluster_target VU6036720 On-Target Pathway VU6036720 VU6036720 Kir4.1/5.1 Kir4.1/5.1 VU6036720->Kir4.1/5.1 Inhibition K_efflux K+ Efflux Kir4.1/5.1->K_efflux Decreases Membrane_Potential Membrane Potential Hyperpolarization K_efflux->Membrane_Potential Reduces

Caption: On-target signaling pathway of VU6036720.

cluster_off_target VU6036720 Off-Target Pathway VU6036720_off VU6036720 (at higher conc.) hERG hERG (Kv11.1) VU6036720_off->hERG Inhibition Cardiac_AP Cardiac Action Potential Repolarization hERG->Cardiac_AP Delays QT_Prolongation QT Prolongation Cardiac_AP->QT_Prolongation Leads to

Caption: Potential off-target effect of VU6036720.

cluster_workflow Off-Target Screening Workflow Start Start: Unexpected Result Check_Conc Check VU6036720 Concentration Start->Check_Conc Compare_IC50 Compare to Known On/Off-Target IC50s Check_Conc->Compare_IC50 On_Target Likely On-Target Effect Compare_IC50->On_Target Conc << IC50(off) Off_Target Potential Off-Target Effect Compare_IC50->Off_Target Conc ≈ IC50(off) End_On End: Confirm On-Target On_Target->End_On hERG_Test Specific hERG Assay Off_Target->hERG_Test Broad_Screen Broad Panel Screening Off_Target->Broad_Screen End_Off End: Identify Off-Target hERG_Test->End_Off Broad_Screen->End_Off

Caption: Troubleshooting workflow for unexpected results.

References

Optimizing VU6036720 hydrochloride concentration for specific cell types

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of VU6036720 hydrochloride in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective in vitro inhibitor of the heteromeric Kir4.1/5.1 inward rectifier potassium channels.[1][2][3] It is believed to act as a pore blocker, binding within the ion-conduction pathway of the channel.[2][4][5] This inhibition reduces the flow of potassium ions across the cell membrane, which can impact cellular excitability and potassium homeostasis.

Q2: What is the reported IC50 value for this compound?

A2: The half-maximal inhibitory concentration (IC50) for this compound inhibiting Kir4.1/5.1 channels is reported to be approximately 0.24 μM.[1][2][3] It is important to note that this value was determined in specific in vitro assay systems and the optimal concentration for your specific cell type and experimental conditions may vary.

Q3: In which cell lines has this compound been used?

A3: Published studies have reported the use of this compound in Chinese Hamster Ovary (CHO) cells and Human Embryonic Kidney (HEK-293) cells, often in the context of expressing recombinant Kir4.1/5.1 channels.

Q4: How should I prepare a stock solution of this compound?

A4: For preparing a stock solution, it is recommended to use a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO). To minimize degradation, the stock solution should be aliquoted into single-use volumes and stored at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

Q5: I am observing precipitation when I dilute my this compound stock solution into my cell culture medium. What can I do?

A5: Precipitation upon dilution into aqueous solutions is a common issue with hydrochloride salts of organic molecules. Here are a few troubleshooting steps:

  • Lower the final concentration: The effective concentration in your cell-based assay may be lower than the solubility limit in the medium.

  • Increase the solvent concentration: While not ideal, slightly increasing the final DMSO concentration (typically not exceeding 0.5% v/v) might help, but a vehicle control with the same DMSO concentration is crucial.

  • Pre-warm the medium: Gently warming your cell culture medium to 37°C before adding the compound can sometimes improve solubility.

  • Sonication: Brief sonication of the diluted solution in a water bath sonicator might help to dissolve small precipitates.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent or no inhibitory effect Incorrect concentration: The optimal concentration is cell-type dependent.Perform a dose-response curve (e.g., from 0.01 µM to 10 µM) to determine the optimal concentration for your specific cell line and assay.
Compound degradation: this compound solution may be unstable.Prepare fresh dilutions from a frozen stock for each experiment. Avoid storing diluted solutions for extended periods.
Low expression of Kir4.1/5.1 channels: The target channels may not be sufficiently expressed in your cell type.Verify the expression of Kir4.1 (KCNJ10) and Kir5.1 (KCNJ16) subunits in your cells using techniques like qPCR, Western blot, or immunofluorescence. Consider using a cell line known to express these channels or a heterologous expression system.
High cell toxicity/death Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.Ensure the final concentration of the solvent in the cell culture medium is low (ideally ≤ 0.1%) and consistent across all wells, including vehicle controls.
Off-target effects: At high concentrations, the compound may have off-target effects.Use the lowest effective concentration determined from your dose-response experiments.
Variability between experiments Inconsistent cell conditions: Cell passage number, confluency, and overall health can affect experimental outcomes.Use cells within a consistent passage number range and ensure a consistent cell seeding density and confluency at the time of treatment.
Inaccurate pipetting: Small volumes of concentrated stock solutions can be difficult to pipette accurately.Use calibrated pipettes and consider performing serial dilutions to reach the final desired concentration.

Quantitative Data Summary

The following table summarizes the known inhibitory concentrations of this compound. Researchers should use these values as a starting point for their own optimization experiments.

TargetReported IC50Cell Type/Assay SystemReference
Kir4.1/5.10.24 µMIn vitro assays[1][2][3]
Kir4.1 (homomeric)>10 µMIn vitro assays[2]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay

This protocol provides a general framework for determining the optimal concentration of this compound for your cell type using a standard cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®).

Materials:

  • This compound

  • Anhydrous DMSO

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Cell viability assay reagent

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete cell culture medium to prepare a range of working concentrations (e.g., 2X the final desired concentrations). A typical starting range would be from 0.02 µM to 20 µM (final concentrations of 0.01 µM to 10 µM).

    • Prepare a vehicle control containing the same final concentration of DMSO as the highest compound concentration.

  • Cell Treatment:

    • Carefully remove the old medium from the cells.

    • Add 100 µL of the prepared working solutions (including vehicle control and a media-only control) to the respective wells. Each concentration should be tested in triplicate.

  • Incubation:

    • Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • Cell Viability Assay:

    • Perform the cell viability assay according to the manufacturer's instructions.

  • Data Analysis:

    • Measure the absorbance or luminescence using a plate reader.

    • Normalize the data to the vehicle control (representing 100% viability).

    • Plot the cell viability against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value for your cell line.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its use.

Kir4_1_5_1_Inhibition Mechanism of this compound Action cluster_membrane Cell Membrane Kir_channel Kir4.1/5.1 Channel K_ion_in K+ Ion Kir_channel->K_ion_in Extracellular Extracellular Space Intracellular Intracellular Space K_ion_out K+ Ion K_ion_out->Kir_channel Influx VU6036720 VU6036720 VU6036720->Kir_channel Inhibition

Caption: Inhibition of the Kir4.1/5.1 potassium channel by VU6036720.

Experimental_Workflow Experimental Workflow for VU6036720 Start Start Cell_Culture 1. Cell Culture (Select appropriate cell line) Start->Cell_Culture Dose_Response 2. Dose-Response Assay (Determine optimal concentration) Cell_Culture->Dose_Response Functional_Assay 3. Functional Assay (e.g., Electrophysiology, Ion Flux) Dose_Response->Functional_Assay Data_Analysis 4. Data Analysis Functional_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: A typical workflow for experiments involving VU6036720.

References

Technical Support Center: Utilizing VU6036721 as a Negative Control for VU6036720 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals using VU6036720 hydrochloride and its inactive enantiomer, VU6036721. Here, you will find troubleshooting advice and frequently asked questions to ensure the rigorous and accurate use of these compounds in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the relationship between this compound and VU6036721?

A1: VU6036720 is a potent and selective inhibitor of the heteromeric Kir4.1/5.1 inward rectifier potassium channel.[1][2][3] VU6036721 is the (R)-enantiomer of VU6036720 and serves as a crucial negative control for in vitro experiments as it is inactive against the Kir4.1/5.1 channel. The use of this inactive enantiomer helps to ensure that the observed effects of VU6036720 are due to the specific inhibition of the Kir4.1/5.1 channel and not due to off-target or non-specific chemical effects.

Q2: What is the mechanism of action for this compound?

A2: VU6036720 acts as a pore blocker of the Kir4.1/5.1 channel.[1][2] It binds within the ion-conduction pathway, thereby inhibiting the flow of potassium ions. This inhibition leads to a reduction in the channel's open-state probability and single-channel current amplitude.[1][2]

Q3: At what concentration should I use VU6036721 to confirm it is inactive?

A3: Based on available data, VU6036721 has been shown to be inactive at concentrations up to 30 µM.[1] It is recommended to use VU6036721 at the same concentration as your highest effective concentration of VU6036720 to provide a robust negative control.

Q4: What are the known off-target effects of VU6036720?

A4: While VU6036720 is highly selective for Kir4.1/5.1 over other Kir channels, it is important to be aware of potential off-target activities at higher concentrations.[1] It is always advisable to consult the latest literature and perform appropriate control experiments to rule out off-target effects in your specific experimental system.

Data Presentation

The following table summarizes the comparative activity of this compound and VU6036721 against the Kir4.1/5.1 channel.

CompoundTargetIC50Activity Notes
This compoundKir4.1/5.10.24 µMPotent and selective inhibitor.[1][2]
VU6036721Kir4.1/5.1> 30 µMInactive enantiomer, ideal for use as a negative control.[1]

Experimental Protocols

Representative Electrophysiology Protocol for Assessing Kir4.1/5.1 Inhibition

This protocol provides a general workflow for using whole-cell patch-clamp electrophysiology to measure the inhibitory effect of VU6036720 on Kir4.1/5.1 channels, with VU6036721 as a negative control.

Cell Preparation:

  • Use a stable cell line expressing heteromeric Kir4.1/5.1 channels (e.g., HEK293 or CHO cells).

  • Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 10 EGTA, 3 Mg-ATP. Adjust pH to 7.2 with KOH.

  • Compound Preparation: Prepare stock solutions of this compound and VU6036721 in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10-30 mM). Make fresh serial dilutions in the external solution on the day of the experiment. The final DMSO concentration should be kept low (e.g., <0.1%) to avoid solvent effects.

Recording Procedure:

  • Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution.

  • Obtain a gigaohm seal (>1 GΩ) on a single cell using a patch pipette filled with the internal solution.

  • Establish a whole-cell recording configuration.

  • Apply a voltage-clamp protocol to elicit Kir4.1/5.1 currents. A typical protocol would be to hold the cell at a holding potential of -80 mV and apply voltage steps from -120 mV to +40 mV in 20 mV increments.

  • Establish a stable baseline current recording in the vehicle control (external solution with the same final concentration of DMSO as the compound solutions).

  • Perfuse the cell with increasing concentrations of VU6036720, allowing the current to reach a steady state at each concentration before recording.

  • Perform a washout with the external solution to check for reversibility of the inhibition.

  • In a separate set of cells, after establishing a baseline, perfuse with VU6036721 at a concentration equivalent to the highest effective concentration of VU6036720 used. No significant inhibition of the current should be observed.

Data Analysis:

  • Measure the steady-state current amplitude at a specific voltage step (e.g., -120 mV) for each concentration of VU6036720.

  • Normalize the current amplitudes to the baseline current.

  • Plot the normalized current as a function of the logarithm of the VU6036720 concentration and fit the data to a Hill equation to determine the IC50 value.

  • Compare the lack of effect of VU6036721 to the dose-dependent inhibition by VU6036720.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in IC50 values for VU6036720 1. Inconsistent final DMSO concentration. 2. Compound precipitation in aqueous solution. 3. Fluctuation in recording temperature. 4. "Rundown" of Kir4.1/5.1 channel activity.1. Ensure the final DMSO concentration is consistent across all conditions. 2. Prepare fresh dilutions of the compounds for each experiment. Visually inspect solutions for any signs of precipitation. Consider sonication for stock solutions. 3. Use a temperature-controlled recording chamber. 4. Monitor baseline currents for stability before compound application. If rundown is significant, consider using perforated patch-clamp or including stabilizing agents in the internal solution.
VU6036721 shows some inhibitory effect 1. Impure or degraded VU6036721 compound. 2. Off-target effects at very high concentrations. 3. Non-specific effects on the cell membrane or recording conditions.1. Verify the purity and integrity of the VU6036721 stock. 2. Ensure the concentration of VU6036721 used is appropriate and justified by the VU6036720 dose-response curve. 3. Perform vehicle control experiments with the same final DMSO concentration to rule out solvent effects. Ensure the health and stability of the cells.
No effect observed with VU6036720 1. Incorrect compound dilution or inactive stock solution. 2. Low expression or activity of Kir4.1/5.1 channels in the cells. 3. Rapid metabolism of the compound in the experimental system.1. Prepare fresh stock solutions and verify dilutions. 2. Confirm the expression and functional activity of Kir4.1/5.1 channels using a known inhibitor (e.g., BaCl2) or by observing the characteristic inward rectification. 3. While less common in acute in vitro experiments, consider the stability of the compound in your specific buffer and at your experimental temperature.

Visualizations

Logical Relationship between VU6036720 and VU6036721

VU6036720 VU6036720 (Active Enantiomer) Experiment Kir4.1/5.1 Inhibition Assay VU6036720->Experiment Inhibits Kir4.1/5.1 VU6036721 VU6036721 (Inactive Enantiomer) VU6036721->Experiment Does NOT inhibit Kir4.1/5.1 (Negative Control) Conclusion Observed effect is on-target Experiment->Conclusion If VU6036720 is active AND VU6036721 is inactive Negative_Conclusion Observed effect is NOT on-target Experiment->Negative_Conclusion If BOTH are active OR inactive

Caption: Logical workflow for using VU6036721 as a negative control.

Experimental Workflow for Negative Control Validation

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Kir4.1/5.1 expressing cells C Establish baseline Kir4.1/5.1 activity (Vehicle Control) A->C B Prepare stock solutions: VU6036720, VU6036721, Vehicle B->C D Apply VU6036720 (Dose-response) C->D Group 1 E Apply VU6036721 (at highest VU6036720 concentration) C->E Group 2 F Measure % Inhibition D->F E->F G Compare activities F->G

Caption: Experimental workflow for validating VU6036720 activity.

Signaling Pathway of Kir4.1/5.1 Inhibition

cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Kir41_51 Kir4.1/5.1 Channel K_ion K+ Efflux Kir41_51->K_ion Mediates Membrane_Potential Membrane Hyperpolarization K_ion->Membrane_Potential WNK WNK Kinase Membrane_Potential->WNK Inhibits WNK via [Cl-]i changes SPAK_OSR1 SPAK/OSR1 Kinase WNK->SPAK_OSR1 Activates NCC NCC (NaCl Cotransporter) SPAK_OSR1->NCC Phosphorylates & Activates VU6036720 VU6036720 VU6036720->Kir41_51 Inhibits

References

Interpreting unexpected results with VU6036720 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using VU6036720 hydrochloride. The information is designed to help interpret unexpected results and optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective in vitro inhibitor of heteromeric Kir4.1/5.1 inward rectifier potassium channels.[1][2] It acts as a pore blocker, binding within the ion-conduction pathway of the channel. This action reduces the channel's open-state probability and single-channel current amplitude.[3][4][5]

Q2: I am not observing the expected inhibitory effect of VU6036720 in my in vivo experiment. Why might this be?

A2: A lack of in vivo efficacy is a known limitation of VU6036720. Drug metabolism and pharmacokinetic profiling have revealed that VU6036720 has high clearance and plasma protein binding.[3][4][5] These factors may prevent the compound from reaching a sufficient concentration at the target site to engage Kir4.1/5.1 channels in a living organism.[3][4][5] For example, renal clearance studies in mice did not produce a diuretic response consistent with Kir4.1/5.1 inhibition in the renal tubule.[3][4]

Q3: Is VU6036720 selective for Kir4.1/5.1 channels?

A3: Yes, VU6036720 is reported to be highly selective for heteromeric Kir4.1/5.1 channels, with a greater than 40-fold selectivity over homomeric Kir4.1 channels and at least 10-fold selectivity over ten other Kir channels.[3][4]

Q4: Can changes in extracellular potassium concentration affect the potency of VU6036720?

A4: Yes, the potency of VU6036720 is sensitive to changes in extracellular potassium concentration. Elevating extracellular potassium has been shown to shift the IC50 value, which is consistent with its mechanism as a pore blocker.[3][4][5]

Q5: Is this compound related to M5 negative allosteric modulators (NAMs)?

A5: No, this compound is an inhibitor of Kir4.1/5.1 potassium channels and is not an M5 negative allosteric modulator. These are distinct molecules with different protein targets and mechanisms of action.

Troubleshooting Guide

Issue: No or weak inhibition observed in in vitro electrophysiology experiments.

Possible Cause Troubleshooting Step
Incorrect concentration of VU6036720 Verify the final concentration of the compound in your experimental solution. Prepare fresh dilutions from a stock solution.
Degradation of VU6036720 Ensure proper storage of the compound and its stock solutions. This compound should be stored at -20°C for short-term use (up to 1 month) and -80°C for long-term storage (up to 6 months).[1] Avoid repeated freeze-thaw cycles.
High extracellular potassium concentration Be aware that increased extracellular potassium can reduce the apparent potency of VU6036720.[3][4][5] Maintain a consistent and known potassium concentration across your experiments for comparable results.
Cell type or expression system issues Confirm the expression of both Kir4.1 and Kir5.1 subunits in your cell line, as VU6036720 is most potent on the heteromeric channel.
Mutation in the binding site A mutation in the "rectification controller" residue (asparagine 161 in Kir5.1) can significantly reduce the inhibitory effect of VU6036720.[3][5]

Issue: Inconsistent results between experimental batches.

Possible Cause Troubleshooting Step
Variability in compound preparation Standardize the protocol for preparing and diluting VU6036720. Use the same solvent and ensure complete dissolution.
Differences in experimental conditions Maintain consistent parameters such as temperature, pH, and ion concentrations between experiments.
Cell passage number Use cells within a consistent and low passage number range, as channel expression levels can change over time in culture.

Quantitative Data Summary

Table 1: Potency of this compound

Target IC50 Notes
Heteromeric Kir4.1/5.10.24 µMThe primary target of VU6036720.[1][2][3][4]
Homomeric Kir4.1> 10 µMDemonstrates >40-fold selectivity for the heteromeric channel.[3]

Table 2: Effect of Extracellular Potassium on VU6036720 Potency

Condition IC50 Shift Interpretation
Elevated extracellular K+ (20 mM)6.8-fold increaseConsistent with a pore-blocking mechanism.[3][4][5]

Experimental Protocols

Protocol 1: In Vitro Patch-Clamp Electrophysiology

  • Cell Culture and Transfection:

    • Culture Chinese Hamster Ovary (CHO) cells in F12K medium supplemented with 10% FBS and 100 U/ml penicillin-streptomycin at 37°C in a 5% CO2 incubator.[3]

    • Co-transfect cells with plasmids encoding Kir4.1 and Kir5.1 subunits using a suitable transfection reagent according to the manufacturer's protocol.[3] An eGFP plasmid can be co-transfected for easy identification of transfected cells.[3]

  • Electrophysiology Recordings:

    • Perform whole-cell or single-channel patch-clamp recordings 24-48 hours post-transfection.

    • For whole-cell recordings, use an internal solution containing (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, and 4 MgATP (pH adjusted to 7.3 with KOH). The external solution should contain (in mM): 140 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES (pH adjusted to 7.4 with KOH).

    • Apply different concentrations of this compound dissolved in the external solution.

  • Data Analysis:

    • Measure the current amplitude at a specific holding potential (e.g., -100 mV).

    • Plot the concentration-response curve and fit the data to a Hill equation to determine the IC50 value.

Visualizations

Signaling_Pathway Mechanism of Action of VU6036720 VU6036720 VU6036720 Hydrochloride Pore Ion Conduction Pathway (Pore) VU6036720->Pore Binds to K_efflux Potassium Efflux VU6036720->K_efflux Inhibits Kir41_51 Heteromeric Kir4.1/5.1 Channel Kir41_51->K_efflux Mediates Pore->Kir41_51 Part of Membrane_Hyperpolarization Membrane Hyperpolarization K_efflux->Membrane_Hyperpolarization Leads to

Caption: Mechanism of VU6036720 pore blockade on Kir4.1/5.1 channels.

Troubleshooting_Workflow Troubleshooting In Vitro Experiments Start Unexpected Result: No/Weak Inhibition Check_Concentration Verify VU6036720 Concentration Start->Check_Concentration Check_Concentration->Start Incorrect Check_Storage Check Compound Storage & Age Check_Concentration->Check_Storage Concentration OK Check_Storage->Start Improper Check_K_Concentration Assess Extracellular [K+] Check_Storage->Check_K_Concentration Storage OK Check_K_Concentration->Start Too High Check_Expression Confirm Kir4.1/5.1 Co-expression Check_K_Concentration->Check_Expression [K+] OK Check_Expression->Start Incorrect Successful_Result Expected Inhibition Observed Check_Expression->Successful_Result Expression OK

Caption: A logical workflow for troubleshooting unexpected in vitro results.

In_Vivo_Considerations Challenges with In Vivo Application VU6036720_Admin VU6036720 Administration High_Clearance High Clearance VU6036720_Admin->High_Clearance Plasma_Binding High Plasma Protein Binding VU6036720_Admin->Plasma_Binding Low_Target_Engagement Insufficient Target Concentration High_Clearance->Low_Target_Engagement Plasma_Binding->Low_Target_Engagement No_Effect Lack of In Vivo Effect Low_Target_Engagement->No_Effect

Caption: Pharmacokinetic limitations of VU6036720 for in vivo studies.

References

Validation & Comparative

A Comparative Guide to Kir4.1 Channel Inhibitors: VU6036720 Hydrochloride vs. VU0134992

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable chemical probe is critical for investigating the physiological roles of the Kir4.1 potassium channel and for the development of novel therapeutics. This guide provides a detailed comparison of two prominent Kir4.1 inhibitors: VU6036720 hydrochloride and VU0134992.

The inwardly rectifying potassium (Kir) channel Kir4.1, encoded by the KCNJ10 gene, is a key player in maintaining potassium homeostasis in the central nervous system and in epithelial tissues of the kidney. Its dysfunction is associated with various neurological and renal disorders, making it an attractive target for pharmacological intervention. This guide presents a comparative analysis of this compound and VU0134992, focusing on their potency, selectivity, and mechanism of action to aid researchers in selecting the appropriate tool compound for their studies.

Quantitative Comparison of Inhibitor Performance

The following table summarizes the key pharmacological parameters of this compound and VU0134992 based on available experimental data.

ParameterThis compoundVU0134992
Primary Target Heteromeric Kir4.1/5.1 channelsHomomeric Kir4.1 channels
IC50 for Primary Target 0.24 µM[1][2][3]0.97 µM[4][5][6]
Selectivity >40-fold selective for Kir4.1/5.1 over homomeric Kir4.1[2][3][7]9-fold selective for homomeric Kir4.1 over Kir4.1/5.1[4][5][6]
Selectivity over other Kir channels At least 10-fold selective over ten other Kir channels[2]>30-fold selective over Kir1.1, Kir2.1, and Kir2.2[4][5][6]
In Vivo Activity High clearance and plasma protein binding may limit in vivo target engagement[2][3][7]Orally active; demonstrates dose-dependent diuresis, natriuresis, and kaliuresis in rats[4][5][6]
Mechanism of Action Pore blocker; reduces channel open-state probability and single-channel current amplitude[2][3][7]Pore blocker; interacts with pore-lining residues glutamate 158 and isoleucine 159[4][6]

Experimental Methodologies

The characterization of these inhibitors has relied on a variety of sophisticated experimental techniques. Below are the detailed protocols for the key assays used to determine their potency and selectivity.

Whole-Cell Patch-Clamp Electrophysiology

This technique was employed to measure the inhibitory effect of the compounds on Kir4.1 channel currents in a controlled cellular environment.

  • Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing the target Kir channel (e.g., Kir4.1, Kir4.1/5.1).

  • Recording Configuration: Whole-cell patch-clamp.

  • Voltage Protocol: Cells are typically held at a specific holding potential, and current responses are elicited by voltage steps. For instance, VU0134992's IC50 was determined at -120 mV.[4][6]

  • Data Analysis: The concentration-response curves are generated by measuring the inhibition of the channel current at various compound concentrations. The IC50 value, representing the concentration at which 50% of the channel activity is inhibited, is then calculated.

Thallium (Tl+) Flux Assays

This high-throughput screening method is used to assess the activity of ion channels by measuring the influx of thallium ions, a surrogate for potassium ions, into cells.

  • Cell Line: HEK-293 cells expressing the Kir channel of interest.

  • Assay Principle: The assay utilizes a thallium-sensitive fluorescent dye. The influx of Tl+ through the Kir channels leads to an increase in fluorescence.

  • Procedure: Cells are incubated with the fluorescent dye and then with the test compound at various concentrations. A thallium-containing buffer is then added to initiate the flux.

  • Data Analysis: The rate of fluorescence increase is proportional to the channel activity. The inhibitory effect of the compound is determined by the reduction in the fluorescence signal, from which IC50 values can be derived. This method was used to determine the selectivity of VU0134992 against a panel of other Kir channels.[4][5][6]

Cell-Attached Patch Single-Channel Recordings

This specialized patch-clamp technique allows for the observation of the activity of individual ion channels, providing insights into the mechanism of inhibition.

  • Objective: To determine how VU6036720 inhibits Kir4.1/5.1 channel activity.

  • Procedure: A patch pipette is sealed to the membrane of a cell expressing the target channel, isolating a small patch of the membrane containing one or more channels. The electrical current passing through the individual channels is then recorded.

  • Findings for VU6036720: This method revealed that VU6036720 reduces both the probability of the channel being in the open state and the amplitude of the single-channel current.[2][3][7]

Comparative Analysis Workflow

The following diagram illustrates the key decision points and comparative aspects when choosing between this compound and VU0134992 for Kir4.1-related research.

G cluster_0 Research Goal cluster_1 Inhibitor Selection cluster_2 Key Properties Target Channel Target Channel VU6036720_HCl This compound Target Channel->VU6036720_HCl Heteromeric Kir4.1/5.1 VU0134992 VU0134992 Target Channel->VU0134992 Homomeric Kir4.1 Potency_6720 Potency (IC50): 0.24 µM VU6036720_HCl->Potency_6720 Selectivity_6720 Selectivity: >40x for Kir4.1/5.1 over Kir4.1 VU6036720_HCl->Selectivity_6720 InVivo_6720 In Vivo: Limited VU6036720_HCl->InVivo_6720 Potency_4992 Potency (IC50): 0.97 µM VU0134992->Potency_4992 Selectivity_4992 Selectivity: 9x for Kir4.1 over Kir4.1/5.1 VU0134992->Selectivity_4992 InVivo_4992 In Vivo: Active VU0134992->InVivo_4992

Caption: Comparative workflow for selecting between VU6036720 HCl and VU0134992.

Conclusion

This compound is a potent and highly selective inhibitor of the heteromeric Kir4.1/5.1 channel .[1][2][3] Its utility is primarily for in vitro and ex vivo studies where specific inhibition of the heteromeric channel is desired.[2][3][7] Its limited in vivo activity, due to unfavorable pharmacokinetic properties, makes it less suitable for studies in whole animal models.[2][3][7]

VU0134992 , on the other hand, is a selective inhibitor of the homomeric Kir4.1 channel and possesses the significant advantage of being orally active in vivo .[4][5][6] This makes it the preferred choice for researchers investigating the physiological and pathophysiological roles of homomeric Kir4.1 channels in animal models.

The choice between these two inhibitors will ultimately depend on the specific research question, the target channel isoform (homomeric vs. heteromeric), and the experimental system (in vitro vs. in vivo). This guide provides the necessary data and context to make an informed decision.

References

A Comparative Analysis of Fluoxetine and VU6036720 Hydrochloride: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of pharmacological research, the precise selection of chemical tools is paramount to the integrity and validity of experimental outcomes. This guide provides a comprehensive comparison of two distinct compounds: Fluoxetine, a widely recognized selective serotonin reuptake inhibitor (SSRI), and VU6036720 hydrochloride, a potent inhibitor of the inward-rectifier potassium (Kir) channel Kir4.1/5.1. While both compounds modulate neural activity, their mechanisms of action are fundamentally different, targeting distinct protein families and signaling pathways. This document aims to provide researchers, scientists, and drug development professionals with a clear, data-driven comparison to inform the appropriate application of these molecules in their studies. It is important to note that due to their disparate molecular targets, Fluoxetine should not be considered a direct experimental alternative to this compound.

Comparative Data Summary

The following table summarizes the key pharmacological properties of Fluoxetine and this compound, highlighting their distinct molecular targets and potencies.

FeatureFluoxetineThis compound
Primary Molecular Target Serotonin Transporter (SERT)[1][2]Heteromeric Kir4.1/5.1 Inward Rectifier Potassium Channel[3][4][5]
Mechanism of Action Inhibition of serotonin reuptake from the synaptic cleft[6][7]Pore blocker of the ion-conduction pathway[5][8][9]
Primary Effect Increases extracellular serotonin concentration[7]Inhibition of potassium ion flux[5][8]
Reported IC50 ~1-10 nM for SERT0.24 µM for Kir4.1/5.1[3][4]
Cellular Outcome Enhanced serotonergic neurotransmission[7]Alteration of cellular membrane potential and excitability
Therapeutic/Research Area Depression, anxiety disorders[6][10][11]Research tool for studying brain and kidney physiology[3]

Detailed Mechanism of Action and Signaling Pathways

Fluoxetine: A Selective Serotonin Reuptake Inhibitor (SSRI)

Fluoxetine's primary mechanism of action is the selective and potent inhibition of the serotonin transporter (SERT) located on the presynaptic neuron.[1][6][7] By binding to SERT, fluoxetine blocks the reabsorption of serotonin (5-HT) from the synaptic cleft back into the presynaptic neuron.[2][12] This leads to an accumulation of serotonin in the synapse, thereby increasing the availability of the neurotransmitter to bind to postsynaptic receptors.[7] The enhanced activation of these postsynaptic serotonin receptors is believed to mediate the therapeutic effects of fluoxetine in conditions such as depression and anxiety.[6][7]

cluster_0 Presynaptic Neuron cluster_2 Postsynaptic Neuron tryptophan Tryptophan serotonin_vesicle Serotonin (5-HT) in Vesicles tryptophan->serotonin_vesicle Synthesis Synaptic Cleft 5-HT serotonin_vesicle->Synaptic Cleft Release sert SERT Synaptic Cleft->sert Reuptake receptor 5-HT Receptor Synaptic Cleft->receptor Binds downstream Downstream Signaling receptor->downstream fluoxetine Fluoxetine fluoxetine->sert Inhibits

Figure 1. Mechanism of action of Fluoxetine at the serotonergic synapse.

This compound: A Kir4.1/5.1 Channel Inhibitor

This compound is a potent and selective in vitro inhibitor of heteromeric Kir4.1/5.1 inward rectifier potassium channels.[3][4][5] These channels are crucial for maintaining cellular membrane potential and potassium homeostasis, particularly in glial cells in the brain and epithelial cells in the kidney. VU6036720 acts as a pore blocker, binding within the ion-conduction pathway of the channel.[5][8][9] This action physically obstructs the flow of potassium ions, leading to a reduction in channel open-state probability and single-channel current amplitude.[5][8] By inhibiting Kir4.1/5.1, VU6036720 can depolarize the cell membrane, thereby altering cellular excitability and function.

cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space K_out K+ kir41_51 Kir4.1/5.1 Channel K_out->kir41_51 Influx K_in K+ kir41_51->K_in vu6036720 VU6036720 vu6036720->kir41_51 Blocks Pore

Figure 2. Mechanism of action of VU6036720 on the Kir4.1/5.1 channel.

Experimental Protocols

Protocol 1: In Vitro Serotonin Reuptake Inhibition Assay

This protocol outlines a method to determine the inhibitory potency of a compound like Fluoxetine on the serotonin transporter.

1. Cell Culture:

  • HEK293 cells stably expressing human SERT (hSERT) are cultured in appropriate media (e.g., DMEM with 10% FBS, supplemented with a selection antibiotic).

2. Radioligand Binding Assay:

  • Prepare cell membranes from the hSERT-expressing cells.
  • Incubate the cell membranes with a radiolabeled ligand specific for SERT (e.g., [³H]-citalopram) in the presence of varying concentrations of the test compound (Fluoxetine).
  • Non-specific binding is determined in the presence of a high concentration of a known SERT inhibitor (e.g., 10 µM paroxetine).
  • After incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters.
  • The radioactivity retained on the filters is measured by liquid scintillation counting.

3. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.
  • The percentage of inhibition at each concentration of the test compound is calculated.
  • The IC50 value (the concentration of the compound that inhibits 50% of the specific binding) is determined by non-linear regression analysis of the concentration-response curve.

Protocol 2: Electrophysiological Assessment of Kir4.1/5.1 Inhibition

This protocol describes the use of patch-clamp electrophysiology to measure the inhibitory effect of a compound like VU6036720 on Kir4.1/5.1 channels.

1. Cell Culture and Transfection:

  • Chinese hamster ovary (CHO) cells are cultured under standard conditions.[5]
  • Cells are co-transfected with plasmids encoding Kir4.1 and Kir5.1 subunits. A fluorescent protein marker (e.g., GFP) can be co-transfected for easy identification of transfected cells.

2. Whole-Cell Patch-Clamp Recording:

  • Transfected cells are identified by fluorescence microscopy.
  • Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.
  • The extracellular solution contains a physiological concentration of ions, while the intracellular (pipette) solution is potassium-based to isolate Kir currents.
  • A voltage-ramp protocol (e.g., from -120 mV to +60 mV) is applied to elicit Kir currents.

3. Compound Application and Data Analysis:

  • A stable baseline current is recorded.
  • The test compound (VU6036720) is applied to the cell at various concentrations via a perfusion system.
  • The effect of the compound on the Kir current is measured as the percentage of current inhibition at a specific voltage (e.g., -100 mV).
  • A concentration-response curve is generated, and the IC50 value is calculated using a suitable fitting equation (e.g., Hill equation).

Conclusion

Fluoxetine and this compound are valuable research tools with distinct and specific mechanisms of action. Fluoxetine selectively targets the serotonin transporter, making it a cornerstone for studies on serotonergic signaling and for its clinical use as an antidepressant. In contrast, VU6036720 is a selective inhibitor of the Kir4.1/5.1 potassium channel, offering a means to investigate the roles of these channels in cellular excitability and potassium homeostasis. The profound differences in their molecular targets, mechanisms, and cellular effects underscore that Fluoxetine is not a suitable experimental alternative for this compound. Researchers should select these compounds based on the specific biological question and target pathway under investigation to ensure the generation of precise and interpretable data.

References

Validating Kir4.1 Inhibition: A Comparative Guide to VU6036720 Hydrochloride and siRNA Knockdown

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the specific on-target effects of a small molecule inhibitor is a critical step in preclinical research. This guide provides a comprehensive comparison of two key methodologies for validating the effects of VU6036720 hydrochloride, a potent and selective inhibitor of the Kir4.1 potassium channel, against the gold standard of genetic knockdown using small interfering RNA (siRNA).

This compound has emerged as a valuable pharmacological tool for probing the function of heteromeric Kir4.1/5.1 inward rectifier potassium channels, which play crucial roles in the brain and kidneys.[1][2] Validating that the observed cellular and physiological effects of this compound are indeed due to its interaction with Kir4.1 is paramount. This guide outlines the experimental data and protocols necessary to confidently attribute experimental outcomes to the specific inhibition of Kir4.1.

Comparing Pharmacological Inhibition with Genetic Knockdown

Quantitative Data Summary

The following tables summarize the key quantitative parameters for both this compound and Kir4.1 siRNA knockdown, providing a basis for comparing their efficacy and functional consequences.

Table 1: this compound Efficacy and Selectivity

ParameterValueChannelNotes
IC500.24 µMKir4.1/5.1The half maximal inhibitory concentration for the target channel.[1][2]
Selectivity>40-foldover Kir4.1 homomersDemonstrates preference for the heteromeric channel.[1][2]

Table 2: Kir4.1 siRNA Knockdown and Functional Consequences

ParameterReported EffectCell TypeNotes
Kir4.1 mRNA knockdownSignificant reductionCultured cortical astrocytesThe degree of knockdown can be optimized.
Glutamate Uptake57.0% decreaseCortical astrocytesDemonstrates a key functional consequence of reduced Kir4.1 expression.[4][5]
Membrane Potential~20mV depolarizationCultured spinal cord astrocytesA direct electrophysiological consequence of reduced Kir4.1 function.[4]
Input Resistance~10-fold increaseCultured spinal cord astrocytesIndicates a significant change in cellular electrical properties.[4]

Experimental Protocols

Detailed methodologies are essential for reproducible and comparable results. The following protocols outline the key steps for utilizing this compound and Kir4.1 siRNA.

Protocol 1: Pharmacological Inhibition with this compound

This protocol is based on standard electrophysiological and cellular assays.

  • Cell Culture: Culture cells endogenously expressing Kir4.1 (e.g., primary astrocytes) or a cell line heterologously expressing Kir4.1/5.1 channels (e.g., HEK293 cells) under standard conditions.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration. Further dilute to the desired final concentrations in the extracellular recording solution immediately before use.

  • Electrophysiology (Whole-Cell Patch-Clamp):

    • Obtain a whole-cell recording from a target cell.

    • Establish a stable baseline recording of Kir4.1 currents.

    • Perfuse the cells with increasing concentrations of this compound to determine the dose-response relationship and IC50 value.

  • Functional Assays (e.g., Glutamate Uptake):

    • Plate cells in a multi-well format.

    • Pre-incubate the cells with various concentrations of this compound for a predetermined time.

    • Initiate the glutamate uptake assay using a fluorescent or radioactive glutamate analog.

    • Measure the uptake and compare it to vehicle-treated control cells.

Protocol 2: Kir4.1 siRNA Knockdown

This protocol outlines a general procedure for siRNA-mediated knockdown.

  • siRNA Design and Synthesis: Design or purchase at least two independent siRNA sequences targeting the Kir4.1 mRNA (gene name: KCNJ10). A non-targeting scrambled siRNA should be used as a negative control.

  • Cell Culture and Transfection:

    • Plate cells at a density that will be 50-70% confluent at the time of transfection.

    • On the day of transfection, prepare the siRNA-lipid complexes using a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) according to the manufacturer's instructions.

    • Add the complexes to the cells and incubate for 48-72 hours.

  • Validation of Knockdown (qPCR and Western Blot):

    • After the incubation period, harvest the cells.

    • Isolate RNA and perform quantitative real-time PCR (qPCR) to quantify the reduction in Kir4.1 mRNA levels compared to the scrambled siRNA control.

    • Isolate protein and perform a Western blot to confirm a reduction in Kir4.1 protein levels.

  • Functional Assays: Perform the same functional assays as described in Protocol 1 (e.g., electrophysiology, glutamate uptake) on the siRNA-treated cells and compare the results to the scrambled siRNA control.

Visualizing the Validation Workflow and Signaling Pathway

To further clarify the experimental logic and the underlying biological context, the following diagrams have been generated using the DOT language.

G cluster_exp Experimental Approaches cluster_pharm Pharmacological Inhibition cluster_sirna Genetic Knockdown cluster_validation Validation & Analysis VU6036720 This compound Functional_Assay Functional Assays (Electrophysiology, Glutamate Uptake) VU6036720->Functional_Assay Control_V Vehicle Control Control_V->Functional_Assay siRNA_Kir41 Kir4.1 siRNA siRNA_Kir41->Functional_Assay siRNA_scramble Scrambled siRNA Control siRNA_scramble->Functional_Assay Comparison Compare Outcomes Functional_Assay->Comparison Conclusion Conclusion: On-Target Effect Validated Comparison->Conclusion Similar Phenotype

Caption: Experimental workflow for validating this compound on-target effects.

G cluster_membrane Cell Membrane cluster_interventions Interventions cluster_effects Downstream Effects Kir41 Kir4.1 Channel K_in K+ (intracellular) Kir41->K_in Membrane_Potential Membrane Hyperpolarization Kir41->Membrane_Potential maintains K_out K+ (extracellular) K_out->Kir41 K+ influx VU6036720 VU6036720 HCl VU6036720->Kir41 inhibition siRNA Kir4.1 siRNA mRNA Kir4.1 mRNA siRNA->mRNA degradation Ribosome Ribosome mRNA->Ribosome Ribosome->Kir41 translation Glutamate_Uptake Glutamate Uptake Membrane_Potential->Glutamate_Uptake facilitates

Caption: Signaling pathway of Kir4.1 and points of intervention.

Conclusion

The validation of a small molecule inhibitor's on-target effects is a cornerstone of rigorous pharmacological research. By employing both the specific inhibitor this compound and a targeted genetic knockdown approach with siRNA for Kir4.1, researchers can build a compelling case for the mechanism of action. A convergence of results from these two distinct methodologies provides strong evidence that the observed physiological or cellular changes are a direct consequence of Kir4.1 inhibition, thereby paving the way for further investigation into the therapeutic potential of targeting this important ion channel.

References

Selectivity Profile of VU6036720 Hydrochloride: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

VU6036720 hydrochloride has emerged as a critical pharmacological tool for the in vitro and ex vivo study of heteromeric Kir4.1/5.1 inward rectifier potassium channels.[1][2] This guide provides a detailed comparison of its selectivity profile against other Kir channels, supported by experimental data and protocols, to assist researchers in its effective application.

Data Presentation: Selectivity Profile of Kir Channel Inhibitors

VU6036720 is distinguished by its high potency and selectivity for the heteromeric Kir4.1/5.1 channel.[1][2][3] The following table summarizes the half-maximal inhibitory concentration (IC50) values of VU6036720 and related compounds against various Kir channel subtypes. This quantitative data highlights the superior selectivity of VU6036720 for Kir4.1/5.1.

CompoundTarget Kir ChannelIC50 (µM)Selectivity NotesReference
VU6036720 Kir4.1/5.1 0.24 Most potent and selective inhibitor to date. [1][2][3][4][5]
Kir4.1>10>40-fold selective for Kir4.1/5.1 over Kir4.1.[1][3]
Other Kir Channels>10 (inferred)Precursor VU0493690 showed >10-fold selectivity over ten other Kir channels.[1][3]
VU0493690Kir4.1/5.10.96Precursor to VU6036720.[1][3]
Kir4.1 & 10 others>9.6At least 10-fold selectivity over Kir4.1 and ten other Kir channels.[1][3]
VU0134992Kir4.16.1Exhibits nine-fold selectivity for Kir4.1 over Kir4.1/5.1.[1]
Kir4.1/5.151.7[1]

Experimental Protocols

The selectivity and potency of VU6036720 were primarily determined using patch-clamp electrophysiology, a gold-standard technique for studying ion channel function.

Protocol: Whole-Cell Patch-Clamp Electrophysiology

This method was employed to measure the inhibitory effect of VU6036720 on Kir channel currents in a cellular context.

  • Cell Culture and Transfection:

    • Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK-293) cells are cultured under standard conditions (e.g., F12K or DMEM medium, 10% FBS, 100 U/ml penicillin-streptomycin, 37°C, 5% CO2).[1]

    • Cells are transiently transfected with plasmids encoding the specific Kir channel subunits of interest (e.g., pIRES-Kir4.1, pBudCE4.1-Kir4.1/Kir5.1). A fluorescent reporter like eGFP is often co-transfected to identify successfully transfected cells.[1]

  • Electrophysiological Recording:

    • Recordings are performed 24-48 hours post-transfection.

    • A glass micropipette with a resistance of 2-3 MΩ is filled with an intracellular solution (e.g., containing in mM: 150 K-gluconate, 5 EGTA, 5 MgATP, 10 HEPES; pH 7.2).[6]

    • The micropipette is used to form a high-resistance seal with the cell membrane, and then the membrane patch is ruptured to achieve the "whole-cell" configuration.

    • The standard bath solution typically contains (in mM): 135 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 5 glucose, and 10 HEPES; pH 7.4.[7]

    • Membrane potential is held at a specific voltage (e.g., -75 mV), and voltage steps or ramps are applied to elicit Kir channel currents.[6][7]

  • Compound Application and Data Analysis:

    • A baseline current is recorded before the application of VU6036720.

    • The compound is then perfused into the bath solution at various concentrations.

    • The inhibitory effect is measured as the percentage reduction in current amplitude at each concentration.

    • Concentration-response curves are generated by plotting the percentage of inhibition against the compound concentration. The IC50 value is determined by fitting the data with a four-parameter logistic function.

Visualizations: Workflow and Selectivity Profile

Experimental Workflow for Kir Channel Inhibitor Screening

The following diagram illustrates the typical workflow for identifying and characterizing a selective Kir channel inhibitor like VU6036720.

G cluster_0 Phase 1: High-Throughput Screening cluster_1 Phase 2: Chemical Optimization cluster_2 Phase 3: Electrophysiological Validation HTS High-Throughput Screening (e.g., Thallium Flux Assay) Hit_ID Hit Identification (e.g., VU0493690) HTS->Hit_ID Identify initial compounds Med_Chem Medicinal Chemistry (Multidimensional Optimization) Hit_ID->Med_Chem Advance hit compound Lead_Compound Lead Compound Synthesis (VU6036720) Med_Chem->Lead_Compound Improve potency & selectivity Cell_Culture Cell Culture & Transfection Lead_Compound->Cell_Culture Validate lead compound Patch_Clamp Whole-Cell Patch-Clamp Cell_Culture->Patch_Clamp CRC Concentration-Response Curve Generation Patch_Clamp->CRC IC50 IC50 Determination CRC->IC50

Caption: Workflow for discovery and validation of VU6036720.

Selectivity Profile of VU6036720

This diagram visually represents the high selectivity of VU6036720 for the Kir4.1/5.1 channel over the homomeric Kir4.1 channel.

cluster_channels Target Kir Channels VU6036720 VU6036720 Kir41_51 Kir4.1/5.1 (Heteromer) VU6036720->Kir41_51 High Potency (IC50 = 0.24 µM) Kir41 Kir4.1 (Homer) VU6036720->Kir41 Low Potency (IC50 > 10 µM) Other_Kir Other Kir Channels VU6036720->Other_Kir Very Low Potency

Caption: Potency of VU6036720 against different Kir channels.

Mechanism of Action

References

Validating Kir4.1/5.1 Channel Inhibition: A Comparative Guide to VU6036720 Hydrochloride and its Inactive Enantiomer VU6036721

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in neuroscience, nephrology, and related drug discovery fields, the selective inhibition of heteromeric Kir4.1/5.1 inward rectifier potassium channels presents a valuable tool for investigating their physiological roles and therapeutic potential. VU6036720 hydrochloride has emerged as a potent and selective inhibitor of these channels. A critical component of rigorous pharmacological validation is the use of an inactive control compound. This guide provides a detailed comparison of this compound with its inactive (R)-enantiomer, VU6036721, highlighting the experimental data and protocols that underscore the specific activity of VU6036720.

Introduction

VU6036720 is a novel chemical probe that demonstrates high potency and selectivity for the heteromeric Kir4.1/5.1 potassium channel over other Kir channels.[1] To confirm that the observed effects of VU6036720 are due to its specific interaction with the Kir4.1/5.1 channel, it is essential to employ a structurally similar but biologically inactive control. VU6036721, the (R)-enantiomer of VU6036720, serves this purpose, allowing researchers to dissect the on-target effects from any potential off-target or non-specific interactions.[1]

Comparative Activity at Kir4.1/5.1 Channels

The primary distinction between VU6036720 and VU6036721 lies in their differential activity at the target Kir4.1/5.1 channel. As demonstrated in electrophysiological studies, VU6036720 potently inhibits channel activity, while VU6036721 is inactive.

CompoundTargetAssay TypePotency (IC₅₀)Reference
This compoundHeteromeric Kir4.1/5.1Thallium Flux Assay0.24 µM[1]
VU6036721Heteromeric Kir4.1/5.1Thallium Flux AssayInactive[1]

Experimental Protocols

The validation of VU6036720's activity and VU6036721's inactivity is primarily achieved through patch-clamp electrophysiology. This technique allows for the direct measurement of ion channel activity.

Cell Culture and Transfection

Chinese Hamster Ovary (CHO) cells are a suitable host for the heterologous expression of Kir4.1 and Kir5.1 subunits.

  • Cell Maintenance: CHO cells are maintained in F-12K medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Transfection: For co-expression of Kir4.1 and Kir5.1, cells are transiently transfected with expression plasmids encoding the respective subunits using a suitable transfection reagent.

Patch-Clamp Electrophysiology

Whole-cell patch-clamp recordings are performed to measure the current flowing through the Kir4.1/5.1 channels in the presence and absence of the test compounds.

  • Solutions:

    • Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES (pH 7.4 with NaOH).

    • Pipette Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES (pH 7.2 with KOH).

  • Recording Procedure:

    • Glass micropipettes with a resistance of 3-5 MΩ are filled with the pipette solution.

    • A gigaohm seal is formed between the pipette tip and the cell membrane.

    • The cell membrane is ruptured to achieve the whole-cell configuration.

    • Currents are recorded in response to voltage steps.

    • VU6036720 or VU6036721 is perfused into the bath to determine its effect on the channel current.

Signaling Pathway and Mechanism of Action

VU6036720 acts as a pore blocker of the Kir4.1/5.1 channel.[1] This mechanism involves the physical obstruction of the ion conduction pathway, thereby inhibiting the flow of potassium ions.

cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular Kir41_51 Kir4.1/5.1 Channel Pore Ion Conduction Pore Kir41_51->Pore K_ion_in K+ Pore->K_ion_in VU6036720 VU6036720 (Active Enantiomer) VU6036720->Pore Blocks VU6036721 VU6036721 (Inactive Enantiomer) VU6036721->Kir41_51 No Interaction K_ion_out K+ K_ion_out->Pore Flow cluster_prep Preparation cluster_exp Experiment cluster_treatment Treatment cluster_analysis Analysis & Conclusion Cell_Culture CHO Cell Culture Transfection Co-transfect with Kir4.1 & Kir5.1 Plasmids Cell_Culture->Transfection Patch_Clamp Whole-Cell Patch-Clamp Recording Transfection->Patch_Clamp Baseline Record Baseline Kir4.1/5.1 Current Patch_Clamp->Baseline Add_VU6036720 Apply VU6036720 Baseline->Add_VU6036720 Add_VU6036721 Apply VU6036721 (Control) Baseline->Add_VU6036721 Measure_Inhibition Measure Current Inhibition Add_VU6036720->Measure_Inhibition Add_VU6036721->Measure_Inhibition Compare Compare Effects Measure_Inhibition->Compare Conclusion Conclude Specificity of VU6036720 Inhibition Compare->Conclusion

References

A Comparative Guide to the In Vitro Efficacy of Kir4.1/5.1 Channel Blockers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the in vitro efficacy of various pharmacological blockers of the Kir4.1/5.1 potassium channel, a key player in cellular excitability and ion homeostasis. The data presented is intended for researchers, scientists, and drug development professionals working on novel therapeutics targeting this channel.

Quantitative Comparison of Kir4.1/5.1 Blockers

The following table summarizes the in vitro potency of several known Kir4.1/5.1 channel blockers. The half-maximal inhibitory concentration (IC50) is a standard measure of a blocker's efficacy. A lower IC50 value indicates a more potent inhibitor.

CompoundTargetIC50 (µM)Assay MethodReference
VU6036720 Kir4.1/5.10.24Thallium Flux Assay[1]
VU0134992 Kir4.10.97Whole-Cell Patch Clamp (-120 mV)[2]
Kir4.1/5.19.0Whole-Cell Patch Clamp (-120 mV)[2]
Fluoxetine Kir4.1/5.120.1Thallium Flux Assay[1][3]
Amitriptyline Kir4.1/5.120.8Thallium Flux Assay[1]
Nortriptyline Kir4.138Whole-Cell Patch Clamp (-110 mV)[4]

Experimental Protocols

The data presented in this guide were primarily generated using two key in vitro techniques: whole-cell patch-clamp electrophysiology and thallium flux assays.

Whole-Cell Patch-Clamp Electrophysiology

This "gold standard" technique directly measures the ion flow through channels in the membrane of a single cell.

Objective: To measure the inhibitory effect of compounds on Kir4.1 and Kir4.1/5.1 channel currents.

Cell Lines: Human Embryonic Kidney (HEK-293) cells stably expressing Kir4.1 or co-expressing Kir4.1 and Kir5.1 are commonly used.[1][5]

General Procedure:

  • Cell Preparation: HEK-293 cells are cultured and transfected with the appropriate channel subunits. The day after transfection, cells are dissociated and plated on coverslips for recording.[1]

  • Recording Setup: A glass micropipette with a very fine tip (2-4 MΩ resistance) is filled with an intracellular solution and brought into contact with a single cell.[5] A tight seal is formed between the pipette and the cell membrane. The membrane patch under the pipette is then ruptured to gain electrical access to the entire cell ("whole-cell" configuration).

  • Solutions:

    • Intracellular (Pipette) Solution (in mM): 140 KCl, 2 MgCl2, 1 EGTA, 5 HEPES (pH 7.4 with KOH).[5]

    • Extracellular (Bath) Solution (in mM): 140 KCl, 2 MgCl2, 1.5 CaCl2, 5 HEPES (pH 7.4 with KOH). Symmetrical potassium solutions are often used to isolate Kir currents.[5]

  • Data Acquisition: The membrane potential is clamped at a holding potential (e.g., -60 mV), and voltage steps are applied to elicit inward and outward currents through the Kir channels.[5] The current is measured before and after the application of the test compound to the bath solution. The difference in current amplitude is used to determine the degree of inhibition.

Thallium Flux Assay

This is a higher-throughput method that uses a fluorescent dye to indirectly measure the activity of potassium channels. Thallium (Tl+) is used as a surrogate for potassium (K+) as it can pass through K+ channels and is detectable by specific fluorescent dyes.

Objective: To screen for and characterize modulators of Kir4.1/5.1 channel activity in a high-throughput format.

Cell Lines: HEK-293 cells stably expressing the channel of interest are typically used.[6]

General Procedure:

  • Cell Plating: Cells are plated in 384-well plates and incubated overnight.[6]

  • Dye Loading: The cells are loaded with a thallium-sensitive fluorescent dye (e.g., FluoZin-2) for approximately one hour at room temperature.[6]

  • Compound Incubation: The dye is removed, and the cells are washed. The compounds to be tested are then added to the wells and incubated for a set period (e.g., 20 minutes).[6]

  • Thallium Addition and Signal Detection: A solution containing thallium is added to the wells, and the resulting increase in fluorescence is measured over time using a fluorescence plate reader.[6] The rate of fluorescence increase is proportional to the rate of thallium influx through the potassium channels. Channel blockers will reduce the rate of fluorescence increase.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving Kir4.1/5.1 and a typical experimental workflow for screening channel blockers.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Kir41_51 Kir4.1/5.1 Cl_ion Intracellular Cl- Kir41_51->Cl_ion efflux via ClC-K (hyperpolarization) NCC NCC Cl_channel ClC-K WNK WNK SPAK SPAK WNK->SPAK activates SPAK->NCC activates Cl_ion->WNK inhibits Extracellular_K Extracellular K+ Extracellular_K->Kir41_51 influences

Caption: Renal Kir4.1/5.1-WNK-SPAK-NCC Signaling Pathway.

G cluster_astrocyte Astrocyte Kir41_inhibition Kir4.1 Inhibition (e.g., by blockers) Ras Ras Kir41_inhibition->Ras activates ERK ERK Ras->ERK activates CREB CREB ERK->CREB activates BDNF_expression BDNF Expression CREB->BDNF_expression increases

Caption: Astrocyte Kir4.1-BDNF Signaling Pathway.

G start Start plate_cells Plate cells expressing Kir4.1/5.1 in 384-well plate start->plate_cells load_dye Load with Thallium sensitive dye (e.g., FluoZin-2) plate_cells->load_dye add_compounds Add test compounds load_dye->add_compounds add_thallium Add Thallium solution add_compounds->add_thallium measure_fluorescence Measure fluorescence change over time add_thallium->measure_fluorescence analyze_data Analyze data and calculate IC50 values measure_fluorescence->analyze_data end End analyze_data->end

Caption: High-Throughput Screening Workflow for Kir4.1/5.1 Blockers.

References

A Comparative Review of Small Molecule Inhibitors Targeting the Kir4.1/5.1 Potassium Channel

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of currently identified small molecule inhibitors of the heteromeric inwardly rectifying potassium (Kir) channel Kir4.1/5.1. This channel, a key player in both renal and neural physiology, presents a promising, albeit challenging, therapeutic target for a range of disorders including hypertension, edema, and certain neurological conditions.

This guide summarizes the quantitative data for prominent inhibitors, details the experimental methodologies used for their characterization, and visualizes their relevant signaling pathways.

Quantitative Comparison of Kir4.1/5.1 Inhibitors

The development of potent and selective inhibitors for the Kir4.1/5.1 channel is an ongoing area of research. Several compounds have been identified through high-throughput screening and subsequent medicinal chemistry optimization. The following table summarizes the key quantitative data for the most notable inhibitors identified to date.

CompoundTargetIC50 (µM)SelectivityAssay TypeReference
VU6036720 Kir4.1/5.10.24>40-fold vs. Kir4.1Patch Clamp Electrophysiology[1]
VU0493690 Kir4.1/5.10.96>10-fold vs. Kir4.1 and ten other Kir channelsPatch Clamp Electrophysiology[1][2][3]
Kir4.1/5.13.2-Thallium Flux Assay[4]
VU0134992 Kir4.10.979-fold vs. Kir4.1/5.1Whole-cell Patch Clamp[5][6]
Kir4.1/5.19-Whole-cell Patch Clamp[5][6]
Lys05 Kir4.1Potent (exact IC50 not specified in snippets)Highly selective against other antidepressant targetsHigh-Throughput Screening, Patch Clamp[3]
Fluoxetine Kir4.1~10-20Non-selectivePatch Clamp, Thallium Flux[1][4]
Amitriptyline Kir4.1Tens of micromolesBroadly inhibitory-[1]
Nortriptyline Kir4.1Tens of micromolesBroadly inhibitory[1]
Chloroquine Kir4.13-30Voltage-dependentWhole-cell Patch Clamp[7]
Pentamidine Kir4.10.03-3Voltage-dependentWhole-cell Patch Clamp[7]

Experimental Protocols

The characterization of these small molecule inhibitors relies on robust in vitro assays. The two primary methods employed are thallium flux assays for high-throughput screening and patch-clamp electrophysiology for detailed functional analysis.

Thallium Flux Assay Protocol

This assay provides a high-throughput method to screen large compound libraries for potential inhibitors of Kir4.1/5.1. It relies on the principle that thallium (Tl+) ions can permeate potassium channels and that their influx can be detected by a fluorescent dye.

Cell Preparation and Plating:

  • HEK-293 cells stably expressing Kir4.1/5.1 are cultured overnight in 384-well plates at a density of 20,000 cells per well.[1][5]

Dye Loading:

  • The following day, cells are loaded with a thallium-sensitive fluorescent dye, such as Thallos-AM or Thallos Gold, in an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.3).[5][8]

  • The loading buffer also contains Pluronic F-127 to aid in dye solubilization.[8]

  • Cells are incubated with the dye for approximately 1 hour at room temperature.[1][8]

  • Following incubation, excess dye is removed by washing the cells with the assay buffer.[1]

Compound Addition and Incubation:

  • Test compounds, dissolved in DMSO, are added to the wells to achieve the desired final concentration (typically around 10 µM for primary screening).[1][5]

  • The cells are incubated with the compounds for approximately 20 minutes at room temperature.[1][5]

Thallium Stimulation and Data Acquisition:

  • A stimulus buffer containing thallium sulfate is added to each well to initiate Tl+ influx through the Kir4.1/5.1 channels.[1][5]

  • The fluorescence intensity is measured immediately and continuously for several minutes using a plate reader.[1][5]

  • The rate of fluorescence increase is proportional to the Tl+ influx and thus the channel activity. A decrease in the rate of fluorescence in the presence of a compound indicates inhibition of the channel.

Patch-Clamp Electrophysiology Protocol

Patch-clamp electrophysiology is the gold standard for characterizing the potency, selectivity, and mechanism of action of ion channel inhibitors. Both whole-cell and single-channel recording configurations are utilized.

Cell Preparation:

  • HEK-293T cells are transfected with plasmids encoding the Kir4.1 and Kir5.1 subunits. Recordings are typically performed 24-48 hours post-transfection.[4]

Solutions:

  • Whole-Cell Recording:

    • Bath Solution (extracellular): Contains (in mM): 135 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 5 glucose, and 10 HEPES, with pH adjusted to 7.4.[4]

    • Pipette Solution (intracellular): Contains (in mM): 140 KCl, 1.8 MgCl₂, and 10 HEPES, with pH adjusted to 7.4.[9]

  • Single-Channel Recording (Cell-Attached):

    • Extracellular Solution: Contains (in mM): 150 NaCl, 5 KCl, 1 CaCl₂, 2 MgCl₂, 5 glucose, and 10 HEPES, with pH adjusted to 7.35.[4]

    • Pipette Solution: Contains (in mM): 100 NaCl, 50 KCl, 2 MgCl₂, and 10 HEPES, with pH adjusted to 7.35.[4]

Recording Procedure:

  • Whole-Cell: A glass micropipette filled with the intracellular solution is sealed onto the membrane of a single cell. The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior. The cell is held at a holding potential of -75 mV, and currents are elicited by voltage steps or ramps to measure channel activity.[4]

  • Single-Channel: The micropipette is sealed onto the cell membrane without rupturing the patch. This allows for the recording of the activity of individual ion channels within the membrane patch.

Data Analysis:

  • For whole-cell recordings, the current amplitude is measured before and after the application of the inhibitor to determine the percentage of inhibition and calculate the IC50 value.

  • For single-channel recordings, parameters such as channel open probability and single-channel conductance are analyzed to understand the mechanism of inhibition.

Signaling Pathways and Experimental Workflows

The Kir4.1/5.1 channel is integral to two well-characterized physiological processes: potassium and glutamate homeostasis in astrocytes and the regulation of sodium reabsorption in the kidney.

Astrocyte Potassium and Glutamate Buffering

In the central nervous system, astrocytes are responsible for clearing excess potassium and glutamate from the synaptic cleft to maintain normal neuronal excitability. Kir4.1 channels are a cornerstone of this process.

Astrocyte_Buffering cluster_synapse Synaptic Cleft cluster_astrocyte Astrocyte Neuronal_Activity Neuronal Activity K_efflux ↑ Extracellular K+ Neuronal_Activity->K_efflux releases Glu_release ↑ Extracellular Glutamate Neuronal_Activity->Glu_release releases Kir41 Kir4.1/5.1 Channel K_efflux->Kir41 activates EAAT Glutamate Transporters (EAATs) Glu_release->EAAT K_uptake K+ Uptake (Spatial Buffering) Kir41->K_uptake mediates Membrane_Potential Hyperpolarized Membrane Potential Kir41->Membrane_Potential maintains Membrane_Potential->EAAT provides driving force for Glu_uptake Glutamate Uptake EAAT->Glu_uptake mediates

Caption: Astrocyte-mediated potassium and glutamate homeostasis.

This diagram illustrates how neuronal activity leads to an increase in extracellular potassium and glutamate. The astrocytic Kir4.1/5.1 channel facilitates the uptake of potassium, which helps to maintain a hyperpolarized membrane potential. This negative membrane potential is crucial for the function of glutamate transporters (EAATs), which clear glutamate from the synapse. Inhibition of Kir4.1/5.1 disrupts this process, leading to neuronal hyperexcitability.[7]

Renal Sodium Reabsorption Pathway

In the distal convoluted tubule (DCT) of the kidney, the Kir4.1/5.1 channel is a key regulator of the Na-Cl cotransporter (NCC), which plays a critical role in sodium reabsorption and blood pressure control.

Renal_Sodium_Reabsorption cluster_dct_cell Distal Convoluted Tubule Cell Kir41_51 Kir4.1/5.1 Channel (Basolateral) Membrane_Hyperpolarization Basolateral Membrane Hyperpolarization Kir41_51->Membrane_Hyperpolarization causes Cl_Efflux Cl- Efflux (via ClC-Kb) Membrane_Hyperpolarization->Cl_Efflux drives Low_Intracellular_Cl ↓ Intracellular [Cl-] Cl_Efflux->Low_Intracellular_Cl leads to WNK_SPAK WNK-SPAK Kinase Pathway Low_Intracellular_Cl->WNK_SPAK activates WNK_SPAK->Low_Intracellular_Cl inhibited by high [Cl-] NCC_Activation ↑ NCC Phosphorylation & Activation WNK_SPAK->NCC_Activation leads to NCC Na-Cl Cotransporter (NCC) (Apical) NCC_Activation->NCC targets Na_Reabsorption ↑ Na+ Reabsorption NCC->Na_Reabsorption mediates

Caption: Regulation of NCC by Kir4.1/5.1 in the kidney.

This workflow demonstrates how the activity of the basolateral Kir4.1/5.1 channel in DCT cells leads to membrane hyperpolarization, driving chloride efflux and lowering intracellular chloride concentration. This reduction in intracellular chloride activates the WNK-SPAK kinase pathway, which in turn phosphorylates and activates the apical Na-Cl cotransporter (NCC), leading to increased sodium reabsorption.[10] Therefore, inhibitors of Kir4.1/5.1 are being investigated as potential novel diuretics.

References

Safety Operating Guide

Proper Disposal and Safe Handling of VU6036720 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal and handling of VU6036720 hydrochloride, a potent and selective in vitro inhibitor of the heteromeric Kir4.1/5.1 inward rectifier potassium channel. The intended audience for this guidance includes researchers, scientists, and professionals involved in drug development.

Disposal Procedures

According to the manufacturer's Safety Data Sheet (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS).[1] Consequently, the disposal procedures for small, research-scale quantities are straightforward.

Recommended Disposal:

  • Small Quantities: Can be disposed of with regular household waste.[1]

  • Uncleaned Packaging: Disposal must be conducted in accordance with official regulations.[1] It is imperative to consult your institution's Environmental Health and Safety (EHS) department to ensure compliance with all local, state, and federal guidelines for chemical waste.

Spill Management:

For minor spills, the area should be cleaned using appropriate absorbent materials. In the case of a larger spill, contact your institution's EHS department for immediate guidance and assistance with cleanup and disposal protocols.

Safety and Handling

While this compound is not classified as hazardous, standard laboratory safety precautions should always be observed during handling.

Personal Protective Equipment (PPE):

The use of the following personal protective equipment is recommended:

  • Safety glasses

  • Laboratory coat

  • Chemical-resistant gloves

Quantitative Data Summary

The following table provides a summary of the key physicochemical and pharmacological properties of this compound.

PropertyValueReference
Molecular Formula C₂₀H₂₂ClFN₄O₂S • HCl[2]
Molecular Weight 473.4 g/mol [2]
Appearance Solid[2]
Solubility Soluble in DMSO, slightly soluble in water and acetonitrile.[2]
IC₅₀ for Kir4.1/5.1 0.24 µM[2]
IC₅₀ for Kir4.1 (homomeric) >10 µM[2]
IC₅₀ for hERG 6.4 µM[2]
Storage Store at -20°C for long-term stability.

Signaling Pathway and Mechanism of Action

VU6036720 acts as a selective inhibitor of the Kir4.1/5.1 potassium channel. This channel is crucial for maintaining the resting membrane potential and potassium homeostasis in various cell types, including astrocytes in the brain and epithelial cells in the kidney. By blocking this channel, VU6036720 can modulate cellular excitability and transport processes. The diagram below illustrates the inhibitory action of VU6036720 on the Kir4.1/5.1 channel and its impact on cellular function.

cluster_cell Cell Membrane Kir41_51 Kir4.1/5.1 Channel MembranePotential Membrane Potential Kir41_51->MembranePotential Maintains Downstream Downstream Signaling (e.g., Ras/ERK/CREB, WNK-SPAK) MembranePotential->Downstream Regulates VU6036720 VU6036720 VU6036720->Kir41_51 Inhibits K_ion K+ Influx K_ion->Kir41_51 Mediates

Caption: VU6036720 inhibits the Kir4.1/5.1 channel, disrupting potassium influx and altering membrane potential, which in turn modulates downstream signaling pathways.

Experimental Protocols

The initial identification and characterization of VU6036720 as a selective Kir4.1/5.1 inhibitor were detailed in a study by McClenahan et al. (2022) in Molecular Pharmacology. The key experimental methods employed in this research are summarized below.

Thallium Flux Assay: A high-throughput screening (HTS) assay using thallium flux as a surrogate for potassium ion movement was utilized to identify potential inhibitors from a large compound library. In this assay, cells expressing the Kir4.1/5.1 channel are loaded with a thallium-sensitive fluorescent dye. The influx of thallium through the channel upon stimulation leads to an increase in fluorescence. Inhibitory compounds are identified by their ability to reduce this fluorescence signal.

Patch-Clamp Electrophysiology: To validate the findings from the HTS and to characterize the potency and selectivity of VU6036720, whole-cell patch-clamp electrophysiology was performed. This technique allows for the direct measurement of ionic currents through the Kir4.1/5.1 channel in living cells. By applying varying concentrations of VU6036720, the researchers were able to determine the half-maximal inhibitory concentration (IC₅₀) and assess its effects on other related potassium channels to establish its selectivity profile.

References

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